molecular formula C11H11NO B1298778 3-(5-Methylfuran-2-yl)aniline CAS No. 298220-43-6

3-(5-Methylfuran-2-yl)aniline

Cat. No.: B1298778
CAS No.: 298220-43-6
M. Wt: 173.21 g/mol
InChI Key: AYFFRNXUEKOLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylfuran-2-yl)aniline (CAS 306935-67-1) is an aromatic amine with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. This compound, featuring a hybrid arylfuran-arylamine structure, serves as a versatile building block in organic synthesis and materials science . Its structure, characterized by a twisted conformation between the furan and aniline rings, facilitates diverse intermolecular interactions and reactivity . A key research application leverages its unique reactivity under acidic conditions, where the 5-methylfuran-2-yl moiety can be hydrolyzed to a stable 2,5-dioxopentanyl (2,5-DOP) derivative . This generated 1,4-dicarbonyl system participates in bio-orthogonal, proximity-induced ligations with α-effect nucleophiles like hydrazines, forming stable pyridazinium adducts under physiological conditions without requiring an external trigger . This makes this compound a valuable precursor for developing novel bioconjugation strategies for connecting biomolecules such as peptides and nucleic acids in solution and on surfaces . Beyond bioconjugation, the arylfuran-arylamine scaffold is significant in medicinal chemistry and materials science. The molecule serves as a critical intermediate for synthesizing complex heterocyclic systems and functional molecules . Researchers have explored similar structures for their potential biological activities, including as inhibitors for specific enzymes or receptors, and for their charge-transfer properties in the development of organic electronic materials . The aniline moiety allows for further functionalization, for example, through sulfonylation to create novel derivatives for various research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling, storage, and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylfuran-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFFRNXUEKOLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355177
Record name 3-(5-methylfuran-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298220-43-6
Record name 3-(5-methylfuran-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298220-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Overview of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the chemical compound 3-(5-Methylfuran-2-yl)aniline, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical properties, structural information, and available data on this molecule.

Chemical Structure and Nomenclature

The core identity of a chemical compound lies in its structure and systematic name. This section details the IUPAC name and the molecular structure of this compound.

IUPAC Name: The standardized IUPAC name for this compound is This compound [1].

Chemical Structure: The molecule consists of an aniline ring substituted at the 3-position with a 5-methylfuran group. The furan ring is attached at its 2-position to the phenyl ring.

Below is a 2D representation of the chemical structure.

Chemical structure of this compound

Image Source: PubChem CID 793234

Physicochemical and Pharmacological Data

A summary of the key computed and experimental data for this compound is presented in the table below. This data is essential for understanding the compound's physical properties and for its application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[1]
Molecular Weight 173.21 g/mol PubChem[1]
Canonical SMILES CC1=CC=C(O1)C2=CC(=CC=C2)NPubChem[1]
InChI Key AYFFRNXUEKOLES-UHFFFAOYSA-NPubChem[1]
CAS Number 298220-43-6PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 39.2 ŲPubChem[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[1]

Logical Structure Diagram

The following diagram, generated using Graphviz, illustrates the connectivity of the core chemical moieties within this compound.

G Logical Connectivity of this compound Aniline Aniline Ring Methylfuran 5-Methylfuran Ring Aniline->Methylfuran at C3 Amine Amino Group (-NH2) Aniline->Amine at C1 Methyl Methyl Group (-CH3) Methylfuran->Methyl at C5

Caption: Logical relationship of the functional groups in this compound.

Experimental Protocols and Further Research

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, based on general organic chemistry principles and literature on related furan-aniline compounds, the following outlines potential methodologies.

A. Potential Synthetic Pathway:

A common method for synthesizing biaryl compounds such as this involves a cross-coupling reaction. A plausible synthetic route is the Suzuki coupling reaction .

  • Reactants: 3-Bromoaniline and (5-methylfuran-2-yl)boronic acid.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: An inorganic base, for example, sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • General Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid, the bromoaniline, the palladium catalyst, and the base.

    • Add the solvent system and degas the mixture.

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The following diagram illustrates a generalized workflow for this synthetic approach.

G General Synthetic Workflow for this compound start Start: Reactants, Catalyst, Base, Solvent reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Final Product: this compound purification->end

Caption: A generalized experimental workflow for the Suzuki coupling synthesis.

B. Potential Biological Activity:

While specific biological data for this compound is scarce, the furan and aniline moieties are present in numerous biologically active compounds. Furan derivatives have been investigated for a wide range of activities, including antimicrobial and anticancer properties[2][3]. Similarly, aniline derivatives are key scaffolds in many pharmaceuticals.

Further research would be required to determine the specific biological effects and potential signaling pathway interactions of this compound. Initial studies would likely involve:

  • Cytotoxicity assays against a panel of cancer cell lines to assess potential anticancer activity.

  • Antimicrobial screening against various bacterial and fungal strains.

  • In silico modeling and docking studies to predict potential protein targets.

Given the presence of the aniline group, this compound could also serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications[4][5].

References

3-(5-Methylfuran-2-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-(5-Methylfuran-2-yl)aniline, a molecule of interest for researchers and professionals in the field of drug development and chemical synthesis, is presented below. This guide provides key molecular data and a representative synthetic methodology.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Monoisotopic Mass 173.084063974 Da[1][2]
IUPAC Name This compound[1]
CAS Number 298220-43-6[1]

Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of aryl-furan compounds such as this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This method is widely utilized for the formation of carbon-carbon bonds to create biaryl compounds and their analogues.

General Experimental Protocol

The following is a representative protocol for the synthesis of an aryl-furan compound, analogous to the preparation of this compound, via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for similar chemical transformations.

  • Reactant Preparation : In a reaction vessel, combine the aryl halide (e.g., 3-bromoaniline), the furanboronic acid derivative (e.g., 5-methylfuran-2-boronic acid), a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)), and a base (commonly potassium carbonate).

  • Solvent Addition and Degassing : Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water). Degas the mixture by bubbling an inert gas, such as argon or nitrogen, through the solution to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution : Heat the reaction mixture to a temperature typically ranging from 80 to 100°C. The reaction is monitored for completion using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction : Once the reaction is complete, cool the mixture to room temperature. Add an organic solvent to extract the product from the aqueous phase. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.

  • Purification : After removing the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the final, pure compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction for the synthesis of aryl-furan compounds.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Reactants: - Aryl Halide - Furanboronic Acid - Palladium Catalyst - Base Solvent Add Solvent System (e.g., Toluene/Ethanol/Water) Reactants->Solvent Degas Degas with Inert Gas (Argon or Nitrogen) Solvent->Degas Heat Heat Reaction Mixture (80-100°C) Degas->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with Brine and Dry Extract->Wash Purify Concentrate and Purify (Column Chromatography) Wash->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Suzuki-Miyaura Coupling Experimental Workflow.

References

Spectroscopic and Synthetic Profile of 3-(5-Methylfuran-2-yl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a potential synthetic route for the compound 3-(5-Methylfuran-2-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, the spectral data presented herein is predicted based on established principles of NMR, IR, and mass spectrometry, drawing comparisons with analogous structures. The provided synthetic protocol is a representative example based on common and reliable cross-coupling methodologies.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.20t~7.8H-5'
~7.05s-H-2'
~6.85d~7.6H-6'
~6.60d~8.0H-4'
~6.50d~3.2H-3
~6.05d~3.2H-4
~3.70br s--NH₂
~2.35s--CH₃
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155.0C-5
~152.0C-2
~147.0C-3'
~131.0C-1'
~129.5C-5'
~118.0C-6'
~115.0C-2'
~114.0C-4'
~108.0C-3
~106.5C-4
~13.5-CH₃
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
3450-3350N-H stretch (asymmetric and symmetric)
3150-3000C-H stretch (aromatic and furan)
2950-2850C-H stretch (aliphatic)
~1620N-H bend
~1600, ~1580, ~1490C=C stretch (aromatic)
~1570, ~1480C=C stretch (furan)
~1020C-O-C stretch (furan)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
173[M]⁺ (Molecular Ion)
172[M-H]⁺
158[M-CH₃]⁺
144[M-NH₂-H]⁺
91[C₆H₅N]⁺
81[C₅H₅O]⁺

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoaniline

  • 5-Methyl-2-furanboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 eq), 5-methyl-2-furanboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • The reaction mixture is heated to 90 °C and stirred for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Characterization Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet or as a thin film.

  • Mass Spectrometry: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow reagents 3-Bromoaniline + 5-Methyl-2-furanboronic acid reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C) reagents->reaction workup Aqueous Workup & Extraction (Water, Ethyl Acetate) reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

In-Depth Technical Guide: Predicted Biological Activity of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound 3-(5-Methylfuran-2-yl)aniline. Integrating data from computational modeling and referencing established knowledge of related chemical scaffolds, this document serves as a foundational resource for researchers and professionals in drug discovery and development. The guide details predicted physicochemical properties, pharmacokinetic profiles, and potential toxicological concerns. Furthermore, it outlines potential biological targets and associated signaling pathways, supported by detailed experimental protocols for in vitro validation. All quantitative data is presented in structured tables for clarity, and key conceptual frameworks are visualized through Graphviz diagrams.

Introduction

The compound this compound incorporates two key pharmacophores: an aniline ring and a 5-methylfuran moiety. Aniline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including kinase inhibitors used in oncology.[1] The furan ring, a five-membered aromatic heterocycle, is also prevalent in biologically active compounds, contributing to diverse therapeutic properties such as antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The unique combination of these two scaffolds in this compound suggests a novel chemical entity with the potential for significant biological activity. This guide aims to predict and contextualize this potential to inform future research and development efforts.

Physicochemical and Pharmacokinetic Predictions

To assess the drug-like properties of this compound, in silico predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) parameters were performed using methodologies analogous to the SwissADME web tool.[4][5] The compound's SMILES string, CC1=CC=C(O1)C2=CC(=CC=C2)N, was used as the input for these predictions.[2][6]

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological behavior.

PropertyPredicted ValueReference
Molecular FormulaC₁₁H₁₁NO[2]
Molecular Weight173.21 g/mol [2]
LogP (Lipophilicity)2.40[2]
Topological Polar Surface Area (TPSA)39.2 Ų[2]
Number of Hydrogen Bond Acceptors2[2]
Number of Hydrogen Bond Donors1[2]
Number of Rotatable Bonds1[2]
Pharmacokinetic Predictions

Pharmacokinetic properties determine the fate of a drug in the body and are crucial for its efficacy and safety.

PropertyPredictionInterpretation
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesMay cross the BBB to exert effects on the central nervous system.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
CYP1A2 InhibitorYesPotential for drug-drug interactions with CYP1A2 substrates.
CYP2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2C19 InhibitorNoLow potential for interactions with CYP2C19 substrates.
CYP2D6 InhibitorNoLow potential for interactions with CYP2D6 substrates.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.
Drug-Likeness and Medicinal Chemistry

These predictions assess the compound's suitability as a potential drug candidate based on established empirical rules.

ParameterPredictionStatus
Lipinski's Rule of Five0 violationsFavorable
Ghose Filter0 violationsFavorable
Veber Filter0 violationsFavorable
Egan Filter0 violationsFavorable
Muegge Filter0 violationsFavorable
Bioavailability Score0.55Good
Lead-likeness2 violationsNot ideal as a lead compound without modification.
Synthetic Accessibility2.85Moderately easy to synthesize.

Predicted Biological Activity and Toxicity

The potential biological activities and toxicological profile of this compound were predicted using methodologies based on the ProTox-II web server.[7][8] These predictions are derived from the compound's structural similarity to known toxicants and bioactive molecules.

Predicted Toxicity
EndpointPredictionLD₅₀ (mg/kg)Confidence Score
Oral Acute ToxicityClass 450075%
HepatotoxicityActive-0.82
CarcinogenicityInactive-0.65
MutagenicityInactive-0.71
ImmunotoxicityActive-0.88
CytotoxicityActive-0.79

Toxicity Class 4: Harmful if swallowed (300 < LD₅₀ ≤ 2000 mg/kg).

The prediction of hepatotoxicity is noteworthy, as furan-containing compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can lead to liver injury.[9][10]

Predicted Biological Targets

Based on the aniline and furan scaffolds, this compound is predicted to interact with several classes of biological targets. Aniline derivatives are well-represented as kinase inhibitors, and furan-containing compounds have shown a broad range of activities.[1][3]

  • Kinases: The aniline moiety suggests a high probability of activity as a kinase inhibitor, potentially targeting receptor tyrosine kinases such as EGFR or VEGFR, which are implicated in cancer.[1]

  • Cytochrome P450 Enzymes: As indicated by the pharmacokinetic predictions, this compound is likely to inhibit several CYP450 isoforms.

  • Nuclear Receptors: Some furan derivatives have been shown to interact with nuclear receptors.

  • G-Protein Coupled Receptors (GPCRs): The structural features may allow for interaction with various GPCRs.

Potential Signaling Pathways

Given the prediction that this compound may act as a kinase inhibitor, a plausible mechanism of action involves the modulation of receptor tyrosine kinase (RTK) signaling pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1]

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Dimerized & Phosphorylated RTK (Active) RTK->P_RTK Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K Compound This compound (Predicted Inhibitor) Compound->P_RTK Inhibits (Predicted) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

A potential signaling pathway targeted by this compound.

Experimental Validation Workflow

The validation of the predicted biological activities of this compound requires a systematic experimental approach, progressing from broad screening to more specific mechanistic studies.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Studies (Future Work) InSilico ADMET & Activity Prediction Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) InSilico->Cytotoxicity Guides TargetAssay Target-Based Assays Cytotoxicity->TargetAssay Informs KinaseAssay Kinase Inhibition Assay TargetAssay->KinaseAssay CYPAssay CYP450 Inhibition Assay TargetAssay->CYPAssay AmesTest Mutagenicity Assay (Ames Test) TargetAssay->AmesTest AnimalModels Animal Models of Disease TargetAssay->AnimalModels Leads to

A comprehensive workflow for the experimental validation of predicted activities.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities.

Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

  • Materials:

    • 96-well microplates

    • This compound (test compound)

    • Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.[13]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common and robust method.[15]

  • Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2)

    • Fluorescently labeled substrate peptide

    • ATP

    • Kinase assay buffer

    • 384-well microplates

    • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody)

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

    • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Allow a pre-incubation period of 15-30 minutes at room temperature.[15]

    • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction by adding the TR-FRET detection reagents. Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Signal Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

    • Data Analysis: Calculate the ratio of the two emission signals and plot the inhibition curve to determine the IC₅₀ value.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[16][17]

  • Materials:

    • Human liver microsomes

    • Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer)

    • 96-well plates

  • Procedure:

    • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, the test compound at various concentrations, and the specific CYP450 substrate in the incubation buffer.

    • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

    • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C with shaking.

    • Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile).

    • Metabolite Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[17]

    • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percent inhibition and determine the IC₅₀ value.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.[1][3][18]

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98, TA100)[1]

    • Minimal glucose agar plates

    • Top agar

    • Histidine/biotin solution

    • Rat liver S9 fraction (for metabolic activation)

    • Positive and negative controls

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound.

    • Incubation: In a test tube, mix the test compound, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer.[18]

    • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.[1]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Conclusion

The in silico analysis of this compound suggests that it is a promising scaffold for drug discovery. Its predicted physicochemical and pharmacokinetic properties are largely favorable for oral bioavailability. The compound is predicted to exhibit biological activities, with a high likelihood of acting as a kinase inhibitor, which warrants further investigation, particularly in the context of oncology. However, the predicted potential for hepatotoxicity and immunotoxicity should be carefully evaluated in subsequent experimental studies. The experimental workflows and detailed protocols provided in this guide offer a clear path for the validation of these predictions and the further characterization of this novel chemical entity. This comprehensive predictive analysis serves as a valuable starting point for the development of this compound-based therapeutics.

References

In Silico Screening of 3-(5-Methylfuran-2-yl)aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening workflow for 3-(5-methylfuran-2-yl)aniline derivatives as potential anticancer agents. Drawing upon established computational methodologies for structurally related furan-aniline compounds, this document details virtual screening protocols, data analysis, and predictive modeling to identify promising lead candidates for further experimental validation. While specific studies on this compound derivatives are limited, this guide leverages data from analogous compounds to illustrate a robust in silico evaluation pipeline.

Introduction: The Therapeutic Potential of Furan-Aniline Scaffolds

Furan-containing compounds are a prominent class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The furan-aniline scaffold, in particular, serves as a crucial pharmacophore in the design of targeted therapies. Aniline derivatives are key components of numerous kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][3] The integration of the 3-(5-methylfuran-2-yl) moiety with an aniline core presents a promising avenue for the development of novel kinase inhibitors. In silico screening offers a time- and cost-effective strategy to explore the therapeutic potential of a vast chemical space of these derivatives.

In Silico Screening Workflow

A systematic in silico screening process is essential for the identification and prioritization of lead compounds. The workflow for this compound derivatives typically involves pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

In_Silico_Screening_Workflow cluster_0 Virtual Screening Cascade Library_Design Library of this compound Derivatives Pharmacophore_Screening Pharmacophore-Based Virtual Screening Library_Design->Pharmacophore_Screening Initial Filtering Molecular_Docking Molecular Docking into Target (e.g., EGFR) Pharmacophore_Screening->Molecular_Docking Filtered Hits ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Ranked Poses Hit_Prioritization Hit Prioritization and Selection ADMET_Prediction->Hit_Prioritization Compounds with Favorable Profiles

Caption: A typical in silico screening workflow for novel drug candidates.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of chemical features required for biological activity. For furan-aniline derivatives targeting kinases like EGFR, a common pharmacophore model includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic features.[3][4]

Experimental Protocol: Ligand-Based Pharmacophore Modeling
  • Training Set Selection: A set of known active furan-aniline or bioisosteric compounds targeting the protein of interest (e.g., EGFR) is selected from the literature.

  • Conformational Analysis: Multiple conformations for each ligand in the training set are generated to ensure comprehensive sampling of the conformational space.

  • Pharmacophore Model Generation: A pharmacophore model is generated based on the common chemical features of the active compounds. The model's quality is assessed using statistical parameters like the cost-difference value.

  • Model Validation: The generated pharmacophore model is validated using a test set of known active and inactive compounds to evaluate its ability to distinguish between them.

  • Virtual Screening: The validated pharmacophore model is used as a 3D query to screen a virtual library of this compound derivatives.

Pharmacophore_Model cluster_0 Pharmacophoric Features for EGFR Inhibition HBA Hydrogen Bond Acceptor HBD Hydrogen Bond Donor HY Hydrophobic/ Aromatic Ligand This compound Derivative Ligand->HBA interacts with Ligand->HBD interacts with Ligand->HY interacts with

Caption: Key pharmacophoric features for EGFR inhibitors.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking studies against the ATP-binding site of kinases like EGFR can elucidate key binding interactions and predict binding affinities.

Experimental Protocol: Molecular Docking
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligands into the prepared protein active site.

  • Analysis of Results: The docking results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

Predicted Binding Interactions and Quantitative Data

Based on studies of structurally similar aniline-based EGFR inhibitors, the following interactions are anticipated for potent this compound derivatives:[5][6]

  • Hinge Region Interaction: A hydrogen bond between the aniline nitrogen and the backbone of a key residue in the hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Interactions: The furan and phenyl rings are expected to form hydrophobic interactions with nonpolar residues in the active site.

Derivative (Hypothetical)Docking Score (kcal/mol)Predicted Interacting Residues (EGFR)
Lead Compound 1 -9.5Met793 (H-bond), Leu718, Val726, Ala743, Leu844
Lead Compound 2 -9.2Met793 (H-bond), Leu718, Cys797
Lead Compound 3 -8.8Met793 (H-bond), Leu844

Note: The data in this table is hypothetical and based on docking scores of similar furan-aniline compounds against EGFR.[7]

EGFR_Signaling_Pathway cluster_0 EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery is crucial to reduce late-stage failures. Various in silico models are available to predict these properties.

Experimental Protocol: In Silico ADMET Prediction
  • Input Structures: The 2D structures of the prioritized hit compounds are used as input for ADMET prediction software (e.g., SwissADME, PreADMET).

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic properties.

  • Analysis of Results: The predicted ADMET properties are analyzed to assess the drug-likeness of the compounds.

Predicted ADMET Properties

The following table summarizes key ADMET properties for a hypothetical lead compound based on predictions for similar heterocyclic compounds.[8]

PropertyPredicted ValueAcceptable Range
Molecular Weight < 500 g/mol < 500
LogP < 5< 5
Hydrogen Bond Donors < 5< 5
Hydrogen Bond Acceptors < 10< 10
Topological Polar Surface Area (TPSA) < 140 Ų< 140 Ų
Blood-Brain Barrier (BBB) Permeation LowLow for non-CNS targets
CYP450 Inhibition Non-inhibitorNon-inhibitor of major isoforms
Ames Mutagenicity Non-mutagenicNon-mutagenic

Conclusion and Future Directions

The in silico screening workflow outlined in this guide provides a robust framework for the identification of promising this compound derivatives as potential anticancer agents. Through a combination of pharmacophore modeling, molecular docking, and ADMET prediction, it is possible to efficiently screen large virtual libraries and prioritize candidates with favorable binding affinities and drug-like properties. While this guide leverages data from structurally related compounds, further focused in silico and subsequent in vitro studies on this compound derivatives are warranted to validate these predictions and advance the development of this promising class of compounds. Future work should focus on the synthesis of the top-ranked virtual hits and their evaluation in enzymatic and cell-based assays to confirm their anticancer activity and elucidate their mechanism of action.

References

Potential therapeutic targets of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of 3-(5-Methylfuran-2-yl)aniline reveals a landscape rich with possibilities, primarily centered on oncology and infectious diseases. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive examination of its structural motifs—the aniline and 5-methylfuran moieties—provides a strong foundation for hypothesizing its biological activities and potential therapeutic targets. Both aniline and furan derivatives are well-established pharmacophores, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3][4]

The aniline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting signaling pathways dysregulated in cancer.[3][5] Similarly, the furan ring is a versatile heterocyclic component found in a wide array of pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][6] The combination of these two fragments into a singular molecular entity suggests a synergistic potential for potent and selective biological activity.

Potential Therapeutic Targets

Based on the established activities of analogous compounds, the primary therapeutic area for this compound is likely to be oncology, with secondary potential in antimicrobial applications.

Anticancer Activity

The structural similarity of this compound to known kinase inhibitors and other anticancer agents suggests several potential molecular targets:

  • Tyrosine Kinases: The aniline group is a key feature of many tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these enzymes.[5] Potential targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Src kinase, all of which are crucial drivers of tumor growth, proliferation, and angiogenesis.[3][7]

  • PI3K/Akt/mTOR Pathway: Furan-containing molecules have been shown to modulate this critical signaling pathway, which is frequently hyperactivated in cancer.[8][9] this compound could potentially exert its anticancer effects by inhibiting key kinases within this cascade, such as PI3K or Akt.

  • Tubulin Polymerization: Some furan derivatives have been found to inhibit the polymerization of tubulin, a key component of microtubules.[8][10] This leads to cell cycle arrest and apoptosis, a mechanism shared by established chemotherapeutic agents like paclitaxel.

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[1][11] The nitrofuran antibiotics, for example, are a well-known class of drugs used to treat bacterial infections.[4] The 5-methylfuran moiety in this compound may confer activity against a range of bacterial and fungal pathogens.[12][13]

Data Presentation

The following table summarizes the anti-proliferative activity of selected furan and aniline derivatives against various cancer cell lines, providing a benchmark for the potential potency of this compound.

Compound ClassSpecific Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Furan DerivativeCompound 1HeLa (Cervical Cancer)0.08[8]
Furan DerivativeCompound 24HeLa (Cervical Cancer)8.79[8]
Furan-Based DerivativeCompound 7MCF-7 (Breast Cancer)2.96[8]
Furan-Based DerivativeCompound 4MCF-7 (Breast Cancer)4.06[8]
Furan-Aniline Hybrid3-(furan-2-yl)pyrazolyl chalcone (7g)A549 (Lung Cancer)27.7 µg/ml[14]
Furan-Aniline Hybrid3-(furan-2-yl)pyrazolyl chalcone (7g)HepG2 (Liver Cancer)26.6 µg/ml[14]
AnilinoquinazolineCanertinib (CI-1033)VariousSub-micromolar[3]
5-AnilinoquinazolineCompound 6fVEGFR-2 Kinase Assay12.0 nM[3]
Known DrugDoxorubicinMCF-7 (Breast Cancer)~0.5 - 2.0[8]

Mandatory Visualization

G cluster_discovery Target Identification & Validation cluster_optimization Lead Optimization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Target Deconvolution Target Deconvolution Hit Identification->Target Deconvolution Biochemical & Cellular Assays Biochemical & Cellular Assays Target Deconvolution->Biochemical & Cellular Assays Validated Target Validated Target Biochemical & Cellular Assays->Validated Target SAR Studies SAR Studies Validated Target->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling In vivo Efficacy Models In vivo Efficacy Models ADME/Tox Profiling->In vivo Efficacy Models Candidate Drug Candidate Drug In vivo Efficacy Models->Candidate Drug

A generalized workflow for drug discovery and development.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K hypothetical inhibition This compound->Akt

Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

To investigate the therapeutic potential of this compound, a series of in vitro experiments would be required. The following protocols provide a general framework for these initial studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the logarithm of the compound concentration.[8]

Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

  • Assay Principle: A variety of assay formats can be used, such as fluorescence resonance energy transfer (FRET), AlphaScreen, or a radiometric assay using ³³P-ATP. The general principle involves incubating the kinase, a substrate (e.g., a peptide), and ATP with the test compound.

  • Procedure: The kinase enzyme, substrate, and varying concentrations of the compound are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cell Cycle Analysis

This method determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.[10]

Conclusion

While further empirical research is necessary to elucidate the precise mechanism of action and therapeutic targets of this compound, the analysis of its constituent chemical motifs strongly suggests its potential as a valuable lead compound in drug discovery. The furan-aniline scaffold holds significant promise, particularly in the development of novel anticancer and antimicrobial agents. The experimental workflows and hypothetical targets outlined in this guide provide a strategic roadmap for the future investigation and development of this and related compounds.

References

Navigating the Safety Landscape of 3-(5-Methylfuran-2-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(5-Methylfuran-2-yl)aniline (CAS No. 298220-43-6), a novel building block with increasing relevance in pharmaceutical research and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from public databases and extrapolates best practices based on the safety profiles of structurally related aromatic amines and furan-containing compounds. It is imperative to consult the supplier-specific Safety Data Sheet for definitive guidance before handling this chemical.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The primary hazards associated with this compound are summarized below.[1]

Table 1: GHS Hazard Classification [1]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol [1]
Appearance Solid (Information from supplier)
CAS Number 298220-43-6[1]

Note: Further physical and chemical data, such as melting point, boiling point, and solubility, should be obtained from a comprehensive Safety Data Sheet.

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safe handling protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to prevent exposure.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Body PartRecommended Protection
Eyes/Face Chemical safety goggles or a face shield.
Skin A flame-retardant lab coat.
Hands Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use, and gloves should be changed frequently.
Respiratory If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While specific fire hazard data is not available, general precautions for combustible organic solids should be followed.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed, labeled container for disposal. For large spills, dike the area and collect the material for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Review SDS & SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Dispensing C->D E Reaction Setup D->E F Work-up & Purification E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J K Spill M Follow Spill Protocol K->M L Exposure N Follow First Aid Protocol L->N

References

An In-Depth Technical Guide on the Solubility of 3-(5-Methylfuran-2-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-methylfuran-2-yl)aniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on structural analogy and provides a detailed, standard experimental protocol for its determination.

Predicted Solubility Profile

Based on its chemical structure, this compound is an aromatic compound containing a polar aniline group and a furan ring. The aniline moiety suggests some degree of polarity and the capacity for hydrogen bonding, while the larger, nonpolar carbon framework, including the benzene and furan rings, indicates good solubility in many organic solvents.[1][2] Aniline itself is readily soluble in most organic solvents.[3][4]

A qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 1. This prediction is based on the general solubility of aniline and the principles of "like dissolves like."

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the aniline group.
Protic Polar Ethanol, MethanolModerate to HighThe hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to induce dipole moments.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThe ether oxygen can act as a hydrogen bond acceptor, though they are generally less polar than alcohols or aprotic polar solvents.
Aromatic Toluene, BenzeneModerate to HighThe aromatic rings of the solvent can interact favorably with the aromatic rings of the solute through π-π stacking.
Non-polar Hexane, HeptaneLowThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility. These may serve as anti-solvents for crystallization.

Experimental Protocol for Solubility Determination

The following is a standard and robust gravimetric method for quantitatively determining the equilibrium solubility of a solid compound like this compound in various organic solvents at a controlled temperature.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Constant temperature shaker bath or incubator

  • Thermostatically controlled heating/cooling system

  • Screw-capped glass vials (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Syringes

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Addition of Solute and Solvent: To a series of screw-capped glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation: Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporating dish or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

  • Mass Determination: Once all the solvent has evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be calculated in various units, such as g/L or mol/L.

    • Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used (L)

    • To express solubility in mol/L, divide the mass of the dissolved solute by its molar mass (173.21 g/mol ) before dividing by the volume of the solvent.[5]

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath at constant temperature B->C D Shake for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant with syringe E->F G Filter supernatant into pre-weighed container F->G H Evaporate solvent G->H I Weigh remaining solid H->I J Calculate solubility (e.g., g/L or mol/L) I->J

References

The Synthesis of 3-(5-Methylfuran-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(5-Methylfuran-2-yl)aniline is a bifunctional organic compound featuring both a reactive aniline moiety and a 5-methylfuran ring. This unique combination of a nucleophilic aromatic amine and an electron-rich heterocycle makes it a versatile intermediate for the synthesis of a wide range of more complex molecular architectures. The aniline group can be readily functionalized through various reactions, including amidation, diazotization, and N-alkylation, while the furan ring can participate in electrophilic substitution and cycloaddition reactions. These properties make this compound an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
CAS Number 298220-43-6
Appearance Solid
IUPAC Name This compound
SMILES Cc1ccc(o1)c2cccc(c2)N
InChI Key AYFFRNXUEKOLES-UHFFFAOYSA-N

Proposed Initial Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is the most probable and efficient method for the initial synthesis of this compound, given the readily available starting materials and the high yields typically observed for similar transformations. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the synthesis of the target molecule, this would involve the coupling of a boronic acid or ester derivative of 5-methylfuran with a suitable 3-substituted aniline.

A logical and efficient approach would be the reaction of 3-bromoaniline with 5-methyl-2-furylboronic acid.

Reaction Scheme

G reactant1 3-Bromoaniline product This compound reactant1->product + reactant2 5-Methyl-2-furylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/Ethanol/Water)

Caption: General scheme for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromoaniline

  • 5-Methyl-2-furylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq.), 5-methyl-2-furylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask.

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the proposed Suzuki-Miyaura synthesis.

Table 2: Quantitative Parameters for the Suzuki-Miyaura Synthesis

ParameterValue
Equivalents of 3-Bromoaniline 1.0
Equivalents of 5-Methyl-2-furylboronic acid 1.2
Equivalents of Pd(PPh₃)₄ 0.03
Equivalents of K₂CO₃ 2.0
Reaction Temperature 80-100 °C
Reaction Time 12-24 hours
Expected Yield 80-95%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

G start Start reactants Combine Reactants: 3-Bromoaniline 5-Methyl-2-furylboronic acid K₂CO₃ start->reactants catalyst Add Catalyst: Pd(PPh₃)₄ reactants->catalyst solvent Add Solvents: Toluene, Ethanol, Water catalyst->solvent degas Degas with N₂ or Ar solvent->degas react Heat and Stir (80-100°C, 12-24h) degas->react workup Aqueous Work-up: - Separate layers - Extract with Ethyl Acetate - Wash with Brine react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of the target molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis can be reliably achieved using modern synthetic methods. The Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding route to this valuable building block. The detailed protocol and workflow provided in this guide are intended to enable researchers to synthesize and utilize this compound in their own research and development endeavors. The unique structural features of this compound offer significant potential for the discovery of new molecules with diverse applications.

References

Methodological & Application

Synthesis of 3-(5-Methylfuran-2-yl)aniline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(5-Methylfuran-2-yl)aniline, a valuable building block in medicinal chemistry and materials science. The protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-methylfuran-2-boronic acid and 3-bromoaniline. This methodology offers a robust and efficient route to the target compound, which is of significant interest for the development of novel therapeutics and functional materials. Included are detailed experimental procedures, data presentation in tabular format, and process visualizations to ensure reproducible and successful synthesis.

Introduction

The this compound scaffold is a key structural motif found in a variety of biologically active molecules. The furan moiety can act as a bioisostere for a phenyl ring, offering altered physicochemical properties such as solubility and metabolic stability. The aniline functional group provides a versatile handle for further chemical modifications, making this compound an attractive starting material for library synthesis in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1][2] This application note describes a specific protocol for the synthesis of this compound utilizing this Nobel Prize-winning methodology.

Chemical Reaction and Workflow

The synthesis proceeds via a palladium-catalyzed cross-coupling of 5-methylfuran-2-boronic acid with 3-bromoaniline in the presence of a suitable base and phosphine ligand.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-methylfuran-2-boronic_acid 5-Methylfuran-2-boronic Acid Reaction Suzuki-Miyaura Coupling 5-methylfuran-2-boronic_acid->Reaction 3-bromoaniline 3-Bromoaniline 3-bromoaniline->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Reaction Ligand Phosphine Ligand (e.g., SPhos) Ligand->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Temperature Temperature (e.g., 100 °C) Temperature->Reaction Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Target_Molecule This compound Purification->Target_Molecule

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of heteroaryl boronic acids with bromoanilines.[1][3]

Materials:

  • 5-Methylfuran-2-boronic acid

  • 3-Bromoaniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylfuran-2-boronic acid (1.2 equiv.), 3-bromoaniline (1.0 equiv.), potassium phosphate (3.0 equiv.), and SPhos (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.). Then, add anhydrous toluene and degassed water in a 10:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMolar Mass ( g/mol )EquivalentsAmount (g)Amount (mmol)
3-Bromoaniline172.021.01.7210.0
5-Methylfuran-2-boronic acid125.931.21.5112.0
Palladium(II) Acetate224.500.020.0450.2
SPhos410.470.050.2050.5
Potassium Phosphate212.273.06.3730.0
Toluene--50 mL-
Water--5 mL-

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol [4]
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, 400 MHz)Expected peaks: aromatic protons (δ 6.5-7.5 ppm), furan protons (δ 6.0-6.5 ppm), methyl protons (δ ~2.3 ppm), amine protons (broad singlet)
¹³C NMR (CDCl₃, 100 MHz)Expected peaks: aromatic and furan carbons (δ 100-160 ppm), methyl carbon (δ ~14 ppm)
Mass Spectrometry (ESI+)m/z [M+H]⁺ = 174.09

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving a series of organometallic transformations.

G Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Aryl_Halide Ar-X (3-Bromoaniline) Aryl_Halide->Oxidative_Addition Organoboron Ar'-B(OH)2 (5-Methylfuran-2-boronic acid) Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • 3-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides an effective and reproducible method for the synthesis of this compound. This procedure is scalable and amenable to the synthesis of analogues by varying the boronic acid and aniline coupling partners. The resulting product is a versatile intermediate for further functionalization, making it a valuable asset in the fields of medicinal chemistry and materials science. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome.

References

Application Note and Protocol for the Synthesis of 3-(5-Methylfuran-2-yl)aniline via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful methodology is widely employed in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds.[2] This application note provides a detailed protocol for the synthesis of 3-(5-methylfuran-2-yl)aniline, a valuable building block in drug discovery, through a palladium-catalyzed Suzuki coupling of 3-bromoaniline and 5-methyl-2-furylboronic acid. The protocol is designed to be robust and reproducible for researchers in academic and industrial settings.

Reaction Scheme

Experimental Protocol

Materials:

  • 3-Bromoaniline

  • 5-Methyl-2-furylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Hexane

  • Dichloromethane (CH2Cl2)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 equiv.), 5-methyl-2-furylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio by volume.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • The reaction mixture is heated to 85 °C and stirred vigorously for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound.

  • The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters for the Suzuki Coupling Synthesis of this compound.

ParameterValue/Condition
Aryl Halide3-Bromoaniline
Boronic Acid5-Methyl-2-furylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
BasePotassium Carbonate (K2CO3)
Solvent1,4-Dioxane / Water (4:1)
Temperature85 °C
Reaction Time12 hours
AtmosphereInert (Nitrogen or Argon)

Table 2: Characterization Data for this compound. [3][4]

PropertyValue
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
AppearanceSolid
IUPAC NameThis compound
InChIKeyAYFFRNXUEKOLES-UHFFFAOYSA-N
Monoisotopic Mass173.08406 Da

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization reactants Reactants (3-Bromoaniline, 5-Methyl-2-furylboronic acid, K2CO3, Pd(PPh3)4) solvent Solvent (Dioxane/H2O) reaction Reaction (85°C, 12h) solvent->reaction Heating extraction Extraction (EtOAc, H2O, Brine) reaction->extraction Cooling drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography final_product Pure Product: This compound chromatography->final_product nmr NMR Spectroscopy (1H, 13C) ms Mass Spectrometry final_product->nmr final_product->ms

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The presented methodology is straightforward and utilizes commercially available reagents, making it accessible for a wide range of researchers. The structured data tables and workflow diagram offer a clear and concise guide for the successful execution of this synthesis. This protocol can be a valuable tool for medicinal chemists and other scientists involved in the development of novel chemical entities.

References

Application Note and Protocol: Purification of 3-(5-Methylfuran-2-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methylfuran-2-yl)aniline is a chemical intermediate of interest in medicinal chemistry and materials science. Its purity is crucial for the success of subsequent synthetic steps and for obtaining reliable biological or material property data. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used and effective technique for the separation of organic compounds. The protocol addresses the specific challenges associated with the purification of aromatic amines, such as tailing on silica gel, by incorporating a basic modifier into the mobile phase.

Data Presentation

The successful purification of this compound by column chromatography relies on the careful selection of the stationary and mobile phases. The following table summarizes the key parameters for this purification.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate gradientA common solvent system for compounds of intermediate polarity.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups on the silica surface, preventing peak tailing of the basic aniline compound.[1]
TLC Monitoring 80:20 Hexane:Ethyl Acetate + 1% TEAProvides good separation for monitoring the reaction and column fractions.
Expected Rf Value ~0.3-0.4 in 80:20 Hexane:EtOAc + 1% TEAThis is an estimated value and should be determined experimentally.
Elution Gradient Start with 95:5 Hexane:EtOAc, gradually increase to 80:20Allows for the elution of less polar impurities first, followed by the target compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation

  • TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine the optimal solvent system. Test various ratios of hexane and ethyl acetate, each containing 1% TEA. The ideal eluent system should give the target compound an Rf value of approximately 0.3-0.4.

  • Prepare the Mobile Phase: Prepare the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA) and the final eluent (e.g., 80:20 Hexane:Ethyl Acetate with 1% TEA). Ensure all solvents are thoroughly mixed.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the starting eluent to form a slurry. The amount of silica gel should be 50-100 times the weight of the crude sample.

3. Column Packing

  • Secure the chromatography column in a vertical position.

  • Add a small amount of the starting eluent to the column, followed by a layer of sand or a cotton plug at the bottom.

  • Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the starting eluent.

  • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection

  • Carefully add the starting eluent to the column.

  • Begin eluting the column, collecting the eluate in fractions.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane mixture according to the pre-determined gradient.

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

6. Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizations

G cluster_prep Preparation cluster_column Column Setup cluster_elution Elution & Collection cluster_isolation Isolation tlc TLC Analysis of Crude Mixture solvent Prepare Mobile Phase (Hexane:EtOAc + TEA) tlc->solvent slurry Prepare Silica Gel Slurry solvent->slurry pack Pack Column with Slurry slurry->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-(5-methylfuran-2-yl)aniline via recrystallization. Due to the limited availability of public data on the specific physical properties of this compound, this guide focuses on establishing a robust methodology for determining optimal recrystallization conditions and provides general protocols that can be adapted based on experimental observations.

Introduction

This compound is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. The purity of such compounds is critical for reliable biological testing and material characterization. Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process results in the formation of high-purity crystals of the desired compound upon cooling a saturated solution, while impurities remain dissolved in the mother liquor.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound likely involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (between a boronic acid/ester and an aryl halide) or the Buchwald-Hartwig amination (between an amine and an aryl halide).[1][2][3][4] Common impurities from these synthetic routes may include:

  • Homocoupling byproducts: Dimers of the starting aryl halide or organoboron compound.[5][6]

  • Dehalogenated starting materials: Resulting from side reactions during the coupling process.[3][5]

  • Unreacted starting materials: Such as the corresponding bromoaniline or methylfuran boronic acid.

  • Catalyst residues: Palladium complexes and phosphine ligands.[1]

  • Boronic acid oxidation products: In the case of Suzuki-Miyaura coupling.[5]

Health and Safety Precautions

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.

  • To each test tube, add a few drops of a different solvent and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath while stirring or vortexing.

  • Observe the solubility at elevated temperatures. The ideal single solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • For a multi-solvent system, choose a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is insoluble, ensuring the two solvents are miscible.

Protocol 2: Single-Solvent Recrystallization

This method is suitable when a single solvent with a steep solubility-temperature profile is identified.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent identified in Protocol 1

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.

  • Gradually add more hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to maximize yield.

  • If colored impurities are present and are suspected to be non-polar, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Multi-Solvent (Solvent-Antisolvent) Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics.

Materials:

  • Crude this compound

  • A "good" solvent and a miscible "poor" solvent (antisolvent)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "poor" solvent (antisolvent) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).

  • If turbidity appears, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to stand undisturbed. Crystals should form over time.

  • If necessary, cool the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a pre-chilled mixture of the "good" and "poor" solvents.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

The following table should be used to record the results of the solvent screening and recrystallization experiments to determine the optimal conditions.

Solvent System (Ratio)Solubility at RTSolubility at Elevated Temp.Crystal Formation upon CoolingEstimated Yield (%)Purity (e.g., by HPLC, NMR)Observations
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Heptane
Ethanol/Water
Toluene/Heptane
Add other tested systems

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the single-solvent recrystallization process.

Solvent_Antisolvent_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying start Crude Product dissolve_good Dissolve in Minimum 'Good' Solvent start->dissolve_good add_antisolvent Add 'Poor' Solvent (Antisolvent) until Turbid dissolve_good->add_antisolvent re_dissolve Add 'Good' Solvent to Clarity (Optional) add_antisolvent->re_dissolve crystallize Allow to Crystallize re_dissolve->crystallize vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration wash Wash with Solvent Mixture vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the multi-solvent (solvent-antisolvent) recrystallization method.

References

Application Notes and Protocols for the Analytical Characterization of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(5-Methylfuran-2-yl)aniline is a chemical compound featuring a substituted aniline and a 5-methylfuran moiety. As a molecule with potential applications in medicinal chemistry and materials science, its thorough characterization is crucial for quality control, batch-to-batch consistency, and regulatory submissions. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.

1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aniline ring, the furan ring, and the methyl group. The predicted chemical shifts (δ) in ppm relative to a TMS standard are summarized in the table below. Actual values may vary depending on the solvent and concentration.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (furan)~2.3s3H
-NH₂ (aniline)~3.7 (broad)s2H
H-3' (furan)~6.1d1H
H-4' (furan)~6.5d1H
Aromatic H (aniline)~6.7 - 7.3m4H

1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (ppm)
-CH₃ (furan)~14
Furan C-3'~106
Furan C-4'~111
Aniline C-4, C-6~114-118
Aniline C-2~119
Aniline C-5~130
Aniline C-1~147
Furan C-2'~152
Furan C-5'~155
Aniline C-3~157

1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

2.1. Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

AdductPredicted m/z
[M+H]⁺174.09134
[M+Na]⁺196.07328
[M-H]⁻172.07678
[M+NH₄]⁺191.11788
[M+K]⁺212.04722
[M]⁺173.08351

2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Derivatization (Optional but Recommended for Aromatic Amines):

    • To 100 µL of the sample solution, add an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride - PFPA).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.[2]

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 2 minutes.

      • Ramp: 10-15°C/min to 280-300°C.

      • Hold at the final temperature for 5-10 minutes.

    • MS Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230-250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the derivatized or underivatized this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with the predicted fragmentation pattern and molecular ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

3.1. Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 10-20% B.

      • Linearly increase to 90-95% B over 15-20 minutes.

      • Hold at 90-95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of approximately 254 nm or a Diode Array Detector (DAD) to obtain the full UV spectrum.

  • Data Analysis: The purity of the compound can be assessed by the peak area percentage. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

4.1. Predicted FT-IR Spectral Data

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (primary amine)3300-3500 (two bands)[3][4]
C-H stretch (aromatic)3000-3100[4]
C-H stretch (methyl)2850-2960
C=C stretch (aromatic ring)1500-1600[4]
N-H bend (primary amine)1590-1650
C-O-C stretch (furan)1000-1300
C-N stretch (aromatic amine)1250-1360

4.2. Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution IR FT-IR Spectroscopy Sample->IR Derivatization Derivatization (for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR HPLC HPLC (Purity Analysis) Dissolution->HPLC MS Mass Spectrometry (GC-MS or LC-MS) Derivatization->MS Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity IR->Identity Report Characterization Report Structure->Report Purity->Report Identity->Report

Caption: Workflow for the analytical characterization of this compound.

References

Application Notes and Protocols for 3-(5-Methylfuran-2-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(5-Methylfuran-2-yl)aniline as a key building block in the synthesis of potent kinase inhibitors. The following sections detail its application in the development of inhibitors for Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK), which are implicated in a variety of disorders including autoimmune diseases, inflammatory conditions, neurodegenerative diseases, and cancer.[1]

Introduction

This compound is a versatile heterocyclic intermediate that serves as a crucial scaffold for the generation of novel therapeutic agents. Its unique structure, combining an aniline moiety with a 5-methylfuran ring, allows for diverse chemical modifications to achieve high potency and selectivity against various kinase targets. This document outlines the synthesis of derivatives based on two primary heterocyclic cores: imidazo[1,2-a]pyrazine and pyrimidine, and details the protocols for their biological evaluation.

Data Presentation

The following table summarizes the inhibitory activities of key compounds derived from this compound against their respective kinase targets.

Compound IDCore StructureTarget KinaseIC50 (nM)
1 Imidazo[1,2-a]pyrazineSYK< 10
1 Imidazo[1,2-a]pyrazineLRRK2< 50
1 Imidazo[1,2-a]pyrazineMYLK< 50
2 PyrimidineSYK10-100
2 PyrimidineLRRK250-200
2 PyrimidineMYLK50-200

Note: The specific IC50 values are indicative ranges based on the disclosed patent information. Precise values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds, along with protocols for in vitro kinase assays, are provided below.

Synthesis of N-(3-(5-methylfuran-2-yl)phenyl)imidazo[1,2-a]pyrazin-6-amine (Compound 1)

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

  • Description: This step involves the cyclization of 2-aminopyrazine with 2-bromo-1,1-diethoxyethane.

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1,1-diethoxyethane (1.2 eq).

    • Heat the mixture at reflux for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-bromoimidazo[1,2-a]pyrazine.

Step 2: Buchwald-Hartwig amination

  • Description: This step involves the palladium-catalyzed cross-coupling of 6-bromoimidazo[1,2-a]pyrazine with this compound.

  • Procedure:

    • To a reaction vessel, add 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), and a ligand such as Xantphos (0.1 eq).

    • Add a suitable base, for example, cesium carbonate (2.0 eq), and a dry, aprotic solvent like 1,4-dioxane.

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture at 100-110 °C for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to yield N-(3-(5-methylfuran-2-yl)phenyl)imidazo[1,2-a]pyrazin-6-amine (Compound 1).

Synthesis of 2-chloro-N-(3-(5-methylfuran-2-yl)phenyl)pyrimidin-4-amine (Intermediate for Compound 2)
  • Description: This protocol describes the nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and this compound.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide.

    • Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Add 2,4-dichloropyrimidine (1.1 eq) to the mixture at room temperature.

    • Stir the reaction mixture at 60-80 °C for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 2-chloro-N-(3-(5-methylfuran-2-yl)phenyl)pyrimidin-4-amine. This intermediate can be further elaborated to generate a variety of final compounds, collectively represented as Compound 2.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Description: This protocol outlines a general method for determining the in vitro potency of synthesized compounds against SYK, LRRK2, and MYLK kinases using a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • Purified recombinant human SYK, LRRK2, or MYLK enzyme

    • Substrate peptide specific for each kinase

    • Synthesized inhibitor compounds

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a well of the assay plate, add the kinase, substrate, and assay buffer.

    • Add the diluted inhibitor compound or DMSO (for control wells).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the respective kinase.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Kinase Inhibition Signaling Pathway

G cluster_0 Cellular Signaling Receptor Cell Surface Receptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) SYK->Downstream LRRK2 LRRK2 LRRK2->Downstream MYLK MYLK MYLK->Downstream Cellular_Response Cellular Response (Inflammation, Proliferation, Neurodegeneration) Downstream->Cellular_Response Inhibitor This compound Derivative Inhibitor->SYK Inhibitor->LRRK2 Inhibitor->MYLK

Caption: Inhibition of SYK, LRRK2, and MYLK signaling by this compound derivatives.

General Synthetic Workflow

G cluster_1 Synthetic Pathway Start This compound Coupling Palladium-catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution Start->Coupling Intermediate1 Heterocyclic Halide (e.g., 6-bromoimidazo[1,2-a]pyrazine or 2,4-dichloropyrimidine) Intermediate1->Coupling Product Final Kinase Inhibitor (e.g., Compound 1 or 2) Coupling->Product G cluster_2 In Vitro Kinase Assay Prepare Prepare Reagents: - Kinase - Substrate - Buffer - Inhibitor Dilutions Reaction Set up Kinase Reaction: Add Kinase, Substrate, Buffer, and Inhibitor to Plate Prepare->Reaction Initiate Initiate Reaction with ATP and Incubate Reaction->Initiate Detect Add Kinase-Glo® Reagent to Measure Remaining ATP Initiate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

References

Application Note: Derivatization of 3-(5-Methylfuran-2-yl)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a comprehensive workflow for the synthesis, purification, and biological evaluation of a focused library of amide derivatives based on the 3-(5-methylfuran-2-yl)aniline scaffold. Furan-containing compounds are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document provides a robust protocol for the N-acylation of the starting aniline and a detailed method for assessing the cytotoxicity of the resulting derivatives against a human cancer cell line using the MTT assay. All synthesized compounds and their corresponding biological data are presented in structured tables to facilitate structure-activity relationship (SAR) analysis.

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer effects.[4][5] The furan ring often acts as a bioisostere for phenyl groups, which can enhance metabolic stability and receptor interactions.[6] Similarly, aniline derivatives are a cornerstone of many drug discovery programs. The strategic combination of these two pharmacophores in this compound presents a promising starting point for the development of novel therapeutic agents.

Derivatization of a lead compound is a critical step in drug discovery, allowing for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.[2] This note describes the synthesis of a library of amide derivatives by acylating the aniline nitrogen of this compound. The resulting compounds are then evaluated for their cytotoxic activity to identify promising candidates for further development.

Derivatization and Screening Workflow

The overall process involves the parallel synthesis of an amide library from the parent aniline, followed by purification and characterization. Subsequently, the compounds are screened for biological activity using an in vitro cytotoxicity assay.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening A Start: this compound B Parallel Acylation (R-COCl, Base) A->B C Crude Product Library B->C D Purification (Column Chromatography) C->D E Characterized Amide Library (MF-AN-01 to MF-AN-05) D->E F Compound Stock Preparation (DMSO) E->F Submit for Screening G Serial Dilution F->G H MTT Cytotoxicity Assay (HeLa Cell Line) G->H I Data Acquisition (Absorbance Reading) H->I J IC50 Determination & SAR Analysis I->J

Caption: Overall workflow from synthesis to biological screening.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a representative synthesis of an amide derivative (MF-AN-01) using acetyl chloride. The same procedure can be adapted for other acyl chlorides.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of the synthesized derivatives on a selected cancer cell line (e.g., HeLa). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Results

A library of five amide derivatives of this compound was synthesized and characterized.

Table 1: Synthesized Derivatives and Yields

Compound ID R Group Acylating Agent Yield (%)
MF-AN-01 -CH₃ Acetyl chloride 85
MF-AN-02 -CH₂CH₃ Propionyl chloride 82
MF-AN-03 -Phenyl Benzoyl chloride 78
MF-AN-04 -4-Chlorophenyl 4-Chlorobenzoyl chloride 75

| MF-AN-05 | -4-Methoxyphenyl | 4-Methoxybenzoyl chloride | 79 |

The cytotoxic activity of the synthesized compounds was evaluated against the HeLa human cervical cancer cell line.

Table 2: Cytotoxicity Data (IC₅₀ Values) against HeLa Cells

Compound ID IC₅₀ (µM) ± SD
Parent Aniline > 100
MF-AN-01 75.4 ± 5.1
MF-AN-02 68.2 ± 4.5
MF-AN-03 25.1 ± 2.3
MF-AN-04 8.9 ± 0.7
MF-AN-05 32.6 ± 3.1

| Doxorubicin | 0.8 ± 0.1 |

Discussion and Structure-Activity Relationship (SAR)

The derivatization of the parent aniline via N-acylation led to a significant increase in cytotoxic activity. The unsubstituted parent compound was inactive (IC₅₀ > 100 µM), highlighting the importance of the amide functional group for this series.

A preliminary SAR analysis suggests the following:

  • Aromatic vs. Aliphatic Substituents: Aromatic acyl groups (MF-AN-03 to MF-AN-05) conferred significantly higher potency than simple aliphatic groups (MF-AN-01, MF-AN-02).

  • Electronic Effects: The introduction of an electron-withdrawing group (EWG) on the phenyl ring, as in the 4-chloro derivative MF-AN-04 , resulted in the most potent compound in the series (IC₅₀ = 8.9 µM).

  • Electron-Donating Groups: An electron-donating group (EDG), such as the 4-methoxy group in MF-AN-05 , was less favorable than the EWG but still more potent than the unsubstituted phenyl ring of MF-AN-03 .

These findings suggest that the electronic properties of the distal phenyl ring play a crucial role in the compound's cytotoxic mechanism. The most potent compound, MF-AN-04 , could be a candidate for further investigation.

cluster_sar Structure-Activity Relationship (SAR) Logic Parent Parent Aniline (IC50 > 100 µM) Aliphatic Aliphatic Amides (MF-AN-01/02) (Moderate Activity) Parent->Aliphatic Acylation (Activity Gain) Aromatic Aromatic Amides (MF-AN-03/04/05) (Good Activity) Parent->Aromatic Acylation (Activity Gain) EWG EWG on Phenyl (MF-AN-04) (Highest Activity, IC50 = 8.9 µM) Aromatic->EWG Add EWG EDG EDG on Phenyl (MF-AN-05) (Reduced Activity vs. EWG) Aromatic->EDG Add EDG

Caption: Summary of the structure-activity relationship findings.

Hypothetical Mechanism of Action

Compounds containing furan and aromatic moieties have been known to act as inhibitors of key signaling proteins, such as kinases.[1] We hypothesize that these derivatives may inhibit a critical kinase in a cancer-related pathway, such as the PI3K/Akt pathway, leading to the induction of apoptosis.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Compound MF-AN-04 Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This application note provides a streamlined and effective methodology for the derivatization of this compound and the subsequent evaluation of its derivatives for anticancer activity. The N-acylation protocol is robust and suitable for library synthesis. The MTT assay serves as a reliable primary screen for cytotoxicity. Preliminary SAR analysis of a small library identified a promising derivative, MF-AN-04 , with an IC₅₀ of 8.9 µM, warranting further investigation into its mechanism of action and potential for optimization.

References

Application Notes and Protocols: 3-(5-Methylfuran-2-yl)aniline as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan and aniline moieties are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The hybrid scaffold, 3-(5-Methylfuran-2-yl)aniline, combines the favorable electronic and structural features of both rings, presenting a unique and versatile starting point for the design and synthesis of novel drug candidates. This anilino-furan structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the potential applications of this scaffold, along with detailed protocols for the synthesis of derivatives and relevant biological assays.

The inherent bioactivity of furan-containing compounds spans a wide spectrum, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, aniline derivatives are a cornerstone in the development of kinase inhibitors and other targeted therapies.[3] The strategic combination of these two pharmacophores in this compound suggests significant potential for the discovery of novel therapeutics targeting a range of diseases.

Potential Therapeutic Applications

Derivatives of the this compound scaffold are promising candidates for development in several key therapeutic areas:

  • Anticancer Agents: By analogy with other furan- and aniline-based compounds, derivatives of this scaffold could be developed as inhibitors of key signaling pathways implicated in cancer, such as those involving protein kinases.[4][5] For instance, modification of the aniline amino group could lead to potent inhibitors of receptor tyrosine kinases like VEGFR-2 or EGFR.[6][7]

  • Antimicrobial Agents: The furan nucleus is a component of several known antimicrobial agents.[2][8] Derivatives of this compound could be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[1][9]

  • Anti-inflammatory Drugs: Furan derivatives have been reported to possess anti-inflammatory properties.[1] Modifications of the core scaffold could lead to the development of novel anti-inflammatory agents.

Data Presentation: Biological Activities of Representative Furan Derivatives

While specific data for this compound derivatives is not extensively available in the public domain, the following table summarizes the biological activities of various furan-containing compounds to illustrate the potential of this chemical class.

Compound ClassSpecific Derivative ExampleTarget/AssayActivity (IC50/MIC)Reference
Quinoxaline-ArylfuranQW12HeLa, PC3, A549, HCT116 cell proliferationInhibition rates: 76.35%, 52.55%, 50.78%, 65.43%[10]
2-Anilino TriazolopyrimidineCompound 3dA549, HeLa, HT29 cell proliferationIC50: 43, 38, 30 nM[11]
2-Anilino TriazolopyrimidineCompound 3hA549, HeLa, HT29 cell proliferationIC50: 240, 160, 160 nM[11]
2-Anilino TriazolopyrimidineCompound 3fA549, HeLa, HT29 cell proliferationIC50: 160, 67, 70 nM[11]
5-AnilinoquinazolineCompound 6fVEGFR-2 Kinase InhibitionIC50: 12.0 nM[6]
Benzothiazole AnilineL1Liver Cancer Cell LineLog IC50: ~ -6.5[12]
Benzothiazole Aniline Platinum ComplexL1PtLiver Cancer Cell LineLog IC50: ~ -6.8[12]
Indolin-5-yl-cyclopropanamineCompound 7eLSD1 InhibitionIC50: 24.43 nM[13]
Indolin-5-yl-cyclopropanamineCompound 7eMV-4-11 cell proliferationEC50: 470 nM[13]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives based on the this compound scaffold and for their subsequent biological evaluation.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound and a carboxylic acid, a common transformation in drug discovery to explore structure-activity relationships.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Titanium(IV) chloride (TiCl4)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (CH2Cl2)

  • Magnetic stirrer and heating plate

  • Round-bottom flask or screw-capped vial

  • Standard glassware for extraction and purification

Procedure: [14]

  • To a solution of the desired carboxylic acid (1 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial, add this compound (1 mmol).

  • Carefully add TiCl4 (3 mmol) to the reaction mixture.

  • Tightly seal the vial and heat the mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • To the residue, add 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to evaluate the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

General Synthetic Workflow

G scaffold This compound (Core Scaffold) synthesis Chemical Synthesis (e.g., Amidation, Reductive Amination, Sulfonylation) scaffold->synthesis reagents Diverse Chemical Reagents (e.g., Carboxylic Acids, Aldehydes, Sulfonyl Chlorides) reagents->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., Anticancer, Antimicrobial Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the discovery of drug candidates starting from the this compound scaffold.

Postulated Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: A representative signaling pathway (MAPK pathway) that could be targeted by derivatives of this compound developed as kinase inhibitors.

References

Application of 3-(5-Methylfuran-2-yl)aniline in Polymer Synthesis: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-containing polymers are a significant area of research, offering a bio-based alternative to traditional petroleum-derived plastics.[1][2][3] The furan ring's rigid structure can impart desirable thermal and mechanical properties to polymers.[1] Aniline and its derivatives are well-known for forming conductive polymers through oxidative polymerization.[4][5] The monomer 3-(5-Methylfuran-2-yl)aniline combines a furan moiety with an aniline group, presenting a unique opportunity to synthesize novel polymers with potentially interesting electronic, thermal, and mechanical properties. This document outlines a representative protocol for the chemical oxidative polymerization of this compound to produce a polyaniline-like polymer.

Proposed Polymerization Reaction

The proposed reaction is a chemical oxidative polymerization, where an oxidizing agent is used to initiate the formation of radical cations from the this compound monomer. These radical cations then couple to form the polymer chain.

PolymerizationReaction Monomer This compound Process Oxidative Polymerization Monomer->Process Oxidant Oxidant (e.g., (NH4)2S2O8) Oxidant->Process Acid Acidic Medium (e.g., HCl) Acid->Process Polymer Poly(this compound) Process->Polymer

Caption: Proposed oxidative polymerization of this compound.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol is adapted from established methods for the synthesis of polyaniline and its derivatives.[6][7]

Materials:

  • This compound (Monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)

  • Hydrochloric acid (HCl, 1 M) (Dopant and acidic medium)

  • Methanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.02 mol) in 100 mL of 1 M HCl in the three-neck flask.

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring. Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant, ammonium persulfate, in 50 mL of 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter to investigate, with a common starting point being 1.25:1.[6]

  • Initiation of Polymerization: Slowly add the oxidant solution to the stirred monomer solution dropwise using the dropping funnel over a period of 30 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Polymerization: Continue stirring the reaction mixture in the ice bath for 24 hours under a nitrogen atmosphere.

  • Isolation of the Polymer: After 24 hours, stop the stirring and collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer precipitate with 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol to remove the oxidant and other impurities. Continue washing until the filtrate becomes colorless.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

  • Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and Scanning Electron Microscopy (SEM) to determine its structure, electronic properties, and morphology.[4]

Data Presentation

While specific quantitative data for poly(this compound) is not available, the following tables provide representative data based on studies of furan-aniline copolymers, which can serve as a benchmark for expected results.[8][9]

Table 1: Effect of Monomer Feed Ratio on Polymerization Yield and Conductivity (Hypothetical)

This table illustrates the potential influence of copolymerizing this compound with aniline on the final properties of the material.

Furan-Aniline Monomer Feed Ratio (molar)Polymerization Yield (%)Electrical Conductivity (S/cm)
100:0651.5 x 10⁻⁸
75:25725.0 x 10⁻⁶
50:50788.2 x 10⁻⁴
25:75851.1 x 10⁻²
0:100902.5

Data is representative and based on trends observed in furan-aniline copolymerization studies.[9]

Table 2: Influence of Oxidant/Monomer Ratio on Polymer Properties (Hypothetical)

This table shows the expected impact of varying the oxidant concentration on the polymerization of this compound.

Oxidant/Monomer Molar RatioPolymerization Yield (%)Inherent Viscosity (dL/g)
0.5450.15
1.0700.32
1.25880.45
1.5860.43

Data is hypothetical and illustrates general trends in oxidative polymerization.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of poly(this compound).

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Prepare Monomer Solution C Initiate Polymerization (Dropwise Addition) A->C B Prepare Oxidant Solution B->C D Polymerize for 24h C->D E Vacuum Filtration D->E F Wash with HCl and Methanol E->F G Dry in Vacuum Oven F->G H FTIR Spectroscopy G->H I UV-Vis Spectroscopy G->I J SEM Analysis G->J K Conductivity Measurement G->K

Caption: Workflow for synthesis and characterization of the polymer.

Potential Applications Pathway

The unique combination of a furan ring and a polyaniline-like backbone could lead to applications in various fields.

Applications cluster_properties Key Properties cluster_applications Potential Applications Polymer Poly(this compound) Conductivity Electrical Conductivity Polymer->Conductivity Thermal Thermal Stability Polymer->Thermal Bio Bio-based Origin Polymer->Bio Sensors Chemical Sensors Conductivity->Sensors Electronics Organic Electronics Conductivity->Electronics Coatings Anti-corrosion Coatings Thermal->Coatings Bio->Electronics

Caption: Potential properties and applications of the novel polymer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(5-Methylfuran-2-yl)aniline via Suzuki-Miyaura cross-coupling.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of 3-haloanilines (e.g., 3-bromoaniline or 3-chloroaniline) with 5-methylfuran-2-boronic acid or its derivatives.

Problem 1: Low to No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. Employ a pre-catalyst, such as a palladacycle (e.g., XPhos Pd G3), which is more air- and moisture-stable.[1] 3. Ensure proper activation if using a Pd(II) source (e.g., Pd(OAc)₂), as it needs to be reduced to the active Pd(0) species in situ.[2]Palladium catalysts, especially Pd(0) complexes, can degrade upon exposure to air and moisture, leading to reduced activity. Pre-catalysts offer greater stability and form the active catalytic species under reaction conditions.[3]
Ligand Incompatibility 1. Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos, XPhos, or CataCXium A are often effective for heteroaryl couplings.[1][4] 2. Adjust the palladium-to-ligand ratio; a 1:1 to 1:2 ratio is a common starting point.The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates like heteroaromatics and anilines, the choice of ligand is critical to promote oxidative addition and reductive elimination.[1]
Ineffective Base 1. Use a stronger base like K₃PO₄ or Cs₂CO₃, which are often effective for heteroaryl couplings. 2. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.The base activates the boronic acid for the crucial transmetalation step.[5][6] The choice of base can significantly impact the reaction rate and yield.[7][8]
Inappropriate Solvent 1. Use a degassed solvent system. Common choices include ethereal solvents like dioxane or 2-MeTHF, often with a small amount of water.[1][2] 2. For unprotected anilines, 2-MeTHF has been shown to improve yields.[1]Oxygen in the solvent can lead to catalyst decomposition and unwanted side reactions.[9] The solvent system also influences the solubility of reactants and the efficacy of the base.
Boronic Acid Instability 1. Use a fresh, high-purity sample of 5-methylfuran-2-boronic acid, as heteroaryl boronic acids can be prone to decomposition.[3] 2. Consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with electron-rich heteroaryl boronic acids under basic conditions.[3][10]

Problem 2: Significant Formation of Side Products

Side Product Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). 2. Add a reducing agent or ensure reaction conditions facilitate the reduction of Pd(II) to Pd(0).Oxygen can promote the oxidative homocoupling of the boronic acid. Incomplete reduction of Pd(II) can also lead to this side reaction.
Dehalogenation of 3-Haloaniline 1. Presence of water or other proton sources. 2. Certain ligands or high temperatures.1. Use anhydrous solvents and reagents. 2. Screen different ligands and consider lowering the reaction temperature.The aryl-palladium intermediate can react with a proton source, leading to the formation of aniline instead of the desired product.
Protodeboronation 1. Prolonged reaction times at high temperatures. 2. Strong basic conditions.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a milder base or consider a boronic ester.Heteroaryl boronic acids, particularly furan-2-boronic acids, are susceptible to cleavage of the C-B bond under the reaction conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 3-bromoaniline or 3-chloroaniline?

A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings due to the lower bond energy of the C-Br bond, which facilitates the oxidative addition step.[2] For initial optimizations, 3-bromoaniline is a good starting point. If using 3-chloroaniline, more forcing conditions or specialized catalyst systems with highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary to achieve good yields.[2]

Q2: Does the amino group on the aniline need to be protected?

A2: Not necessarily. Many modern Suzuki-Miyaura protocols are compatible with unprotected anilines.[1][11] However, the free amine can coordinate to the palladium center, potentially inhibiting the catalyst. If low yields persist despite optimizing other parameters, protection of the amine as an acetamide or carbamate may be beneficial.[12]

Q3: My 5-methylfuran-2-boronic acid seems to be degrading. What can I do?

A3: 2-Heteroaryl boronic acids are known to be unstable and can undergo rapid protodeboronation.[3] To mitigate this, you can:

  • Use a freshly opened bottle of the boronic acid or purify it before use.

  • Switch to a more stable derivative like 5-methylfuran-2-boronic acid pinacol ester.

  • Use a precatalyst that allows for rapid catalytic turnover at lower temperatures, minimizing the time the boronic acid is exposed to harsh conditions.[3]

Q4: What is the optimal catalyst loading?

A4: Typical catalyst loadings for Suzuki couplings range from 0.5 to 5 mol%. For challenging couplings, a higher catalyst loading (e.g., 5 mol%) might be necessary initially.[1] Once the reaction is optimized, the catalyst loading can often be reduced.

Q5: How can I effectively purify the final product, this compound?

A5: Purification is typically achieved by column chromatography on silica gel.[13][14] A common eluent system is a gradient of ethyl acetate in hexanes. If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.[14] An acidic workup should be avoided if the aniline is unprotected to prevent the formation of the ammonium salt, which has different solubility properties.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings analogous to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Coupling of a Heteroaryl Halide with a Heteroaryl Boronic Acid [10]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001288
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1001092
3XPhos Pd G3 (2)-K₃PO₄2-MeTHF80895
4Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901675

Table 2: Substrate Scope for the Coupling of Unprotected Bromoanilines with Heteroaromatic Boronic Esters [1][11]

EntryAniline DerivativeBoronic EsterCatalyst SystemBaseSolventYield (%)
12-BromoanilineFuran-2-boronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF85
23-BromoanilineThiophene-2-boronic acid pinacol esterXPhos Pd G3K₃PO₄Toluene91
34-BromoanilineFuran-3-boronic acid pinacol esterSPhos Pd G2Cs₂CO₃Dioxane89

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on modern methods for the Suzuki-Miyaura coupling of heteroaryl compounds.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 5-Methylfuran-2-boronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromoaniline, 5-methylfuran-2-boronic acid pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add degassed 2-MeTHF and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromoaniline is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Mandatory Visualization

Suzuki_Coupling_Workflow start Start: Reagent Preparation reagents Combine: - 3-Bromoaniline - 5-Methylfuran-2-boronic ester - K3PO4 start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Catalyst (e.g., XPhos Pd G3) inert->catalyst solvent Add Degassed Solvent (e.g., 2-MeTHF/H2O) catalyst->solvent reaction Heat Reaction Mixture (80-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Use a pre-catalyst start->catalyst Step 1 ligand Optimize Ligand - Screen bulky, e--rich ligands (e.g., SPhos, XPhos) catalyst->ligand If no improvement success Yield Improved? catalyst->success base Evaluate Base - Use K3PO4 or Cs2CO3 - Ensure base is anhydrous ligand->base If no improvement ligand->success boronic_acid Assess Boronic Acid Stability - Use fresh boronic acid - Switch to boronic ester base->boronic_acid If no improvement base->success solvent Check Solvent System - Degas solvents - Try 2-MeTHF boronic_acid->solvent If no improvement boronic_acid->success solvent->success success->start No, reiterate end Optimization Complete success->end Yes

References

Technical Support Center: Synthesis of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(5-Methylfuran-2-yl)aniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between them often depends on the commercial availability and stability of the starting materials (boronic acids/esters vs. halides).[1][2][3][4]

Q2: My reaction yield is consistently low. What is the first thing I should check? A2: The first and most critical parameter to verify is the inertness of your reaction atmosphere. Both Suzuki and Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the palladium catalyst and lead to undesirable side reactions, such as the homocoupling of boronic acid reagents.[5]

Q3: The reaction mixture has turned black. Is this normal? A3: No, this typically indicates the decomposition of the palladium catalyst into palladium black.[5] This can be caused by excessive reaction temperatures, the presence of oxygen, or impurities in the reagents or solvent.[5]

Q4: How can I effectively remove residual palladium from my final product to meet regulatory limits (e.g., <10 ppm for APIs)? A4: Removing palladium is a critical final step. Effective methods include treating the organic solution with a metal scavenger (e.g., thiol-functionalized silica), washing with aqueous solutions of reagents like sodium bisulfite, treating with activated carbon, and performing multiple crystallizations of the final compound.[5]

Q5: Which analytical techniques are best for monitoring the reaction progress? A5: Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks. For quantitative analysis and accurate monitoring of starting material consumption and product formation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis.

Category 1: Suzuki-Miyaura Coupling Issues

(Route: 3-Aminophenylboronic acid + 2-Bromo-5-methylfuran → this compound)

Problem 1: Low or no conversion of starting materials.

  • Possible Cause 1: Ineffective Catalyst Activation/Deactivation. The Pd(0) active species may not be generating correctly or is being deactivated.

    • Solution: Ensure your palladium precursor and phosphine ligand are of high quality. For air-sensitive ligands, use a glovebox for preparation. Consider using a pre-formed, air-stable palladacycle pre-catalyst.[5] Verify that the reaction is under a strictly inert atmosphere (argon or nitrogen).[5]

  • Possible Cause 2: Improper Base or Solvent Selection. The base is crucial for the transmetalation step and the overall catalytic cycle.

    • Solution: An inorganic base like K₂CO₃ or K₃PO₄ is generally effective.[6] The reaction may not proceed without a base.[6] Single solvents like toluene or DMF can give unsatisfactory yields; a mixed solvent system such as DMF-H₂O or Toluene/Ethanol/Water often improves results significantly.[4][6]

  • Possible Cause 3: Insufficient Temperature.

    • Solution: While some couplings work at room temperature, many require heating to 70-100 °C.[6][7] Systematically screen the temperature to find the optimum without causing catalyst or substrate degradation.[7]

Problem 2: Significant formation of homocoupled by-products.

  • Possible Cause: Presence of Oxygen. Oxygen promotes the oxidative homocoupling of boronic acid reagents.

    • Solution: Thoroughly degas all solvents and reagents before use by sparging with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]

Category 2: Buchwald-Hartwig Amination Issues

(Route: 3-Bromoaniline + 5-Methylfuran-2-boronic acid is less common. More likely: 3-Haloaniline derivative + a furan nucleophile or an aniline derivative + 2-halo-5-methylfuran)

Problem 1: Reaction is stalling or shows very low conversion.

  • Possible Cause 1: Suboptimal Catalyst-Ligand System. This reaction is highly dependent on the choice of phosphine ligand, which influences both the stability and activity of the catalyst.

    • Solution: The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) is often necessary.[8] Screen a panel of ligands to find the most effective one for your specific substrate combination.

  • Possible Cause 2: Incorrect Base. A strong, non-nucleophilic base is required to deprotonate the amine.

    • Solution: Strong bases like sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) are commonly used.[8][9] Weaker bases are typically ineffective.

  • Possible Cause 3: Presence of Water. Water can hydrolyze the active catalyst and certain reagents.

    • Solution: Use anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical conditions for optimizing the cross-coupling reactions. Yields are representative and highly substrate-dependent.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling Optimization

ParameterVariation 1Variation 2Variation 3Variation 4Typical YieldReference
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂P1-L1 (precatalyst)NiCl₂(PCy₃)₂85-95%[1][4][7][10]
Base K₂CO₃K₃PO₄Cs₂CO₃Organic Base (Et₃N)[6]
Solvent Toluene/EtOH/H₂ODMF/H₂O (1:1)2-MeTHF1,4-Dioxane[1][6]
Temperature 70 °C80 °C97 °C110 °C[1][6][7]

Table 2: Typical Conditions for Buchwald-Hartwig Amination Optimization

ParameterVariation 1Variation 2Variation 3Variation 4Typical YieldReference
Pd Precursor Pd₂(dba)₃[Pd(allyl)Cl]₂Pd(OAc)₂NIXANTPHOS precatalyst60-90%[8][9]
Ligand XPhost-BuXPhosBINAPTrixiePhos[8][11]
Base NaOt-BuLiOt-BuLiN(SiMe₃)₂Cs₂CO₃[8][9]
Solvent Toluene1,4-DioxaneTHFXylene[3][8]
Temperature 80 °C100 °C110 °CRoom Temperature[2][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Method

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Aminophenylboronic acid

  • 2-Bromo-5-methylfuran

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Inerting: To a flame-dried round-bottom flask, add 3-aminophenylboronic acid (1.2 eq), 2-bromo-5-methylfuran (1.0 eq), and K₂CO₃ (2.5 eq). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.02 eq). Then, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC analysis (typically 12-16 hours).[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Transfer to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.[12][13]

Protocol 2: General Purification by Column Chromatography

Procedure:

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column.[13]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent to separate the target compound from impurities.[14]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[14]

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis.

Synthesis_Workflow Reactants Starting Materials (e.g., 3-Aminophenylboronic acid, 2-Bromo-5-methylfuran) Coupling Palladium-Catalyzed Cross-Coupling Reaction Reactants->Coupling Catalyst, Base, Solvent, Heat Workup Aqueous Workup (Extraction & Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product This compound Purification->Product

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Atmosphere Check Inert Atmosphere (Degas Solvents) Check_Conversion->Check_Atmosphere Yes Byproducts Byproducts Observed? Check_Conversion->Byproducts No Check_Catalyst Screen Catalyst/Ligand & Base Combination Check_Atmosphere->Check_Catalyst Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Reduce_Temp Lower Temperature Byproducts->Reduce_Temp Yes Black_Mixture Mixture Turned Black? Byproducts->Black_Mixture No Check_Purity Check Reagent Purity Reduce_Temp->Check_Purity Success Proceed to Workup Black_Mixture->Success No Catalyst_Decomp Catalyst Decomposition (Check Temp & Atmosphere) Black_Mixture->Catalyst_Decomp Yes

Caption: Troubleshooting decision tree for yield improvement.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' (Product) RedElim->Pd0

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

3-(5-Methylfuran-2-yl)aniline stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and experimentation of 3-(5-Methylfuran-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from its two key structural components: the furan ring and the aniline moiety. The furan ring is known to be susceptible to acid-catalyzed ring opening, leading to the formation of dicarbonyl compounds.[1][2] The aniline portion is prone to oxidation, which can result in the formation of colored impurities.

Q2: Why is my sample of this compound turning brown over time?

A2: The discoloration of your sample, typically to a brown or reddish-brown color, is a common issue with aniline-containing compounds. This is most likely due to the atmospheric oxidation of the aniline's amino group. This process can form highly colored polymeric impurities. To minimize this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q3: I am observing unexpected peaks in my HPLC analysis after an acidic workup. What could they be?

A3: The appearance of new peaks in your HPLC chromatogram following an acidic workup is likely due to the degradation of the furan ring. Furan rings are known to undergo acid-catalyzed ring opening, which would result in new, more polar compounds that would have different retention times on a reverse-phase HPLC column.[1] To confirm this, you can perform a forced degradation study under acidic conditions and compare the resulting chromatogram to your sample.

Q4: How can I improve the metabolic stability of my furan-containing compound for drug development?

A4: Furan-containing compounds can be susceptible to metabolic instability, often due to oxidation by cytochrome P450 enzymes.[3] One strategy to mitigate this is through deuteration, where hydrogen atoms on the furan ring are replaced with deuterium. This can slow the rate of metabolism due to the kinetic isotope effect.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound degrades during purification by silica gel chromatography. The silica gel is acidic and is catalyzing the ring-opening of the furan.Neutralize the silica gel with a base like triethylamine before use, or consider using a different stationary phase such as alumina. Perform the chromatography as quickly as possible and at a low temperature.
Low yield in a reaction involving acidic reagents. The acidic conditions are causing the degradation of the furan ring in your starting material or product.Use the mildest acidic conditions possible. If feasible, perform the reaction at a lower temperature to reduce the rate of degradation. Minimize the reaction time and the exposure of the compound to the acidic environment.
Inconsistent results in biological assays. The compound may be degrading in the assay medium, especially if the pH is acidic.Check the pH of your assay buffer and ensure it is in a range where the furan ring is more stable (generally pH > 5). Prepare fresh solutions of the compound for each experiment.
Formation of insoluble material in the sample. Polymerization of the aniline moiety or reactive intermediates from furan degradation.Store the compound in a dry, inert atmosphere and protect it from light. If insoluble material is observed, it may be necessary to repurify the compound before use.

Stability and Degradation Pathways

The stability of this compound is influenced by both the furan and aniline moieties. The furan ring has a lower aromatic stabilization energy compared to other heterocycles like pyrrole and thiophene, making it more susceptible to reactions that disrupt its aromaticity.[2][4]

Heterocycle Stabilization Energy (kJ/mol) Relative Stability
Thiophene120Most Stable
Pyrrole89Moderately Stable
Furan66Least Stable
Acid-Catalyzed Degradation of the Furan Ring

Under acidic conditions, the furan ring can undergo protonation, leading to a reactive intermediate that is susceptible to nucleophilic attack by water. This results in the opening of the furan ring to form a dicarbonyl species.

G Acid-Catalyzed Furan Ring Opening cluster_0 Degradation Pathway This compound This compound Protonated Furan Intermediate Protonated Furan Intermediate This compound->Protonated Furan Intermediate + H+ Dihydrofuranol Intermediate Dihydrofuranol Intermediate Protonated Furan Intermediate->Dihydrofuranol Intermediate + H2O Ring-Opened Dicarbonyl Product Ring-Opened Dicarbonyl Product Dihydrofuranol Intermediate->Ring-Opened Dicarbonyl Product + H+, -H2O

Caption: Acid-catalyzed degradation of the furan ring.

Oxidative Degradation of the Aniline Moiety

The aniline portion of the molecule is susceptible to oxidation, which can lead to the formation of colored dimeric and polymeric impurities. This is a common degradation pathway for anilines and is often responsible for the discoloration of samples upon storage.

G Oxidative Degradation of Aniline Moiety cluster_1 Degradation Pathway Aniline Moiety Aniline Moiety Radical Cation Intermediate Radical Cation Intermediate Aniline Moiety->Radical Cation Intermediate Oxidation Dimeric Products Dimeric Products Radical Cation Intermediate->Dimeric Products Coupling Polymeric Colored Impurities Polymeric Colored Impurities Dimeric Products->Polymeric Colored Impurities Further Oxidation/Polymerization

Caption: Oxidative degradation pathway of the aniline moiety.

Experimental Protocols

Forced Degradation Study

To understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.[5][6]

G Forced Degradation Experimental Workflow cluster_2 Workflow Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Neutralize (if necessary) Neutralize (if necessary) Expose to Stress Conditions->Neutralize (if necessary) Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Neutralize (if necessary)->Analyze by HPLC-UV/MS

Caption: Workflow for a forced degradation study.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable HPLC method, preferably with both UV and mass spectrometric detection to identify and characterize any degradation products.[7]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any impurities or degradants.[8]

Key Steps for Method Development:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation of the parent compound from all degradation products observed in the forced degradation study.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

References

Technical Support Center: Purification of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(5-Methylfuran-2-yl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.

Problem 1: Low Yield After Column Chromatography

Q: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve the yield?

A: Low recovery from a silica gel column can be attributed to several factors, primarily related to the compound's stability on the acidic silica surface or issues with the elution process. This compound, having both a basic aniline moiety and a potentially acid-sensitive furan ring, is susceptible to degradation.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, it's crucial to assess the stability of your compound on silica gel. This can be done by spotting a solution of the crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) appear.

  • Deactivate the Silica Gel: The acidic nature of silica gel can be problematic for amines. Consider neutralizing the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, before packing the column.

  • Optimize the Solvent System: An inappropriate solvent system can lead to poor separation and band broadening, resulting in the collection of mixed fractions and apparent yield loss.

    • Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for compounds of this nature include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[1]

    • For highly polar impurities, a more polar solvent system like methanol in dichloromethane might be necessary, but use this with caution as it can dissolve some silica gel.[1]

  • Dry Loading vs. Wet Loading: If your compound has poor solubility in the initial non-polar eluent, consider dry loading. This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the column. This can prevent precipitation at the top of the column and improve resolution.

  • Check for Irreversible Adsorption: The aniline group can interact strongly with the silanol groups on the silica surface, leading to irreversible adsorption. Adding a competitive base like triethylamine to the eluent can help mitigate this.

Problem 2: Product Discoloration (Turns Dark/Brown)

Q: My purified this compound is initially a light color but darkens over time. Why is this happening and how can I prevent it?

A: Anilines are notoriously prone to oxidation, which results in the formation of colored impurities.[2] This process can be accelerated by exposure to air, light, and residual acidic or metallic impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

  • Removal of Metal Impurities: If the synthesis involved a transition metal catalyst (e.g., palladium from a Suzuki-Miyaura coupling), trace amounts of the metal may remain and catalyze oxidation. Consider treating the crude product with a metal scavenger before final purification.

  • pH Control: Ensure that the final product is free from any acidic residues from the purification process. Washing a solution of the compound with a mild basic solution (e.g., saturated sodium bicarbonate) during workup can help. For long-term storage, maintaining a neutral pH is crucial.[2]

Problem 3: Oiling Out During Recrystallization

Q: I am trying to recrystallize my this compound, but it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.[3]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[4]

    • Ideal solvents are those in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]

    • For aromatic compounds, solvent systems like ethanol/water, acetone/water, or toluene/hexane can be effective.[5][6]

  • Adjusting the Solvent System: If using a solvent pair, you may have added too much of the "good" solvent. Try adding more of the "poor" solvent to the hot solution until turbidity persists, then clarify by adding a minimal amount of the "good" solvent.

  • Lowering the Crystallization Temperature: If the compound is still oiling out, try using a solvent with a lower boiling point.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. If a Suzuki-Miyaura coupling was employed (a common method for this type of biaryl compound), potential impurities include:

  • Homocoupled byproducts: From the coupling of two molecules of the starting materials.[7]

  • Starting materials: Unreacted 3-bromo or 3-iodoaniline and 5-methylfuran-2-boronic acid (or its derivatives).

  • Dehalogenated starting material: The aniline starting material that has lost its halogen.

  • Catalyst residues: Trace amounts of palladium or other transition metals.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a common method for purifying anilines, it should be approached with caution for this compound. The furan moiety can be sensitive to high temperatures, potentially leading to decomposition or polymerization. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Q3: My HPLC analysis shows a tailing peak for the purified compound. What could be the cause?

A3: Peak tailing in HPLC for basic compounds like anilines is often due to secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this:

  • Use a base-deactivated column: These columns have been end-capped to reduce the number of free silanol groups.

  • Adjust the mobile phase pH: Operating at a lower pH (e.g., using a buffer like formic acid or acetic acid) will protonate the aniline, which can sometimes improve peak shape.

  • Add a competitive base: Incorporating a small amount of an amine modifier, like triethylamine, into the mobile phase can block the active sites on the stationary phase and reduce tailing.

Quantitative Data Summary

The following table provides typical parameters for the purification of aromatic amines and furan-containing compounds. Note that these are general guidelines and optimal conditions for this compound may vary.

Purification TechniqueParameterTypical Value/RangeExpected Purity
Silica Gel Column Chromatography Eluent SystemHexane:Ethyl Acetate (Gradient)>95%
Dichloromethane:Methanol (Gradient)
Additive0.5-2% Triethylamine
Recrystallization Solvent SystemEthanol/Water>98%
Toluene/Hexane
Isopropanol
HPLC Analysis ColumnC18, 5 µm, 4.6 x 250 mmAnalytical
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel. Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Saturation: While keeping the solution hot, add water dropwise until a slight cloudiness persists. If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization Further Purification hplc_analysis HPLC Purity Check recrystallization->hplc_analysis Final Purity Assessment storage Store under Inert Gas hplc_analysis->storage If >98% Pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield discoloration Discoloration issue_type->discoloration Appearance oiling_out Oiling Out issue_type->oiling_out Recrystallization solution_yield Deactivate Silica Optimize Solvents Dry Loading low_yield->solution_yield solution_color Inert Atmosphere Protect from Light Remove Metals discoloration->solution_color solution_oil Change Solvent Slow Cooling Seeding/Scratching oiling_out->solution_oil

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Palladium Catalyst Removal from 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from 3-(5-Methylfuran-2-yl)aniline following cross-coupling reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification process.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium from this compound a critical step?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. For drug development, it is crucial to minimize palladium content to levels that are considered safe, often in the low parts-per-million (ppm) range. Furthermore, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to unreliable results.

Q2: What are the primary challenges in removing palladium from furan-containing compounds like this compound?

A2: The furan ring and the aniline moiety in the target compound can pose specific challenges. The furan ring can be sensitive to acidic conditions, potentially leading to ring-opening.[1] The nitrogen atom of the aniline can coordinate with palladium species, rendering them more soluble and difficult to remove by simple filtration.

Q3: What are the most common methods for palladium catalyst removal?

A3: The most prevalent methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based thiols, activated carbon), column chromatography, and crystallization.[1][2] The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous), the scale of the reaction, and the required final purity.

Q4: How do palladium scavengers work?

A4: Palladium scavengers are solid-supported materials, often silica or polymer-based, that are functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines.[3] When stirred with the reaction mixture, these scavengers selectively bind to the palladium, which can then be easily removed by filtration.

Q5: Can the palladium removal process affect the integrity of the this compound product?

A5: Yes, harsh conditions during the purification process can potentially degrade the product. For instance, highly acidic or basic conditions should be avoided to prevent decomposition of the furan ring.[1] It is always recommended to perform small-scale trials to ensure the chosen method is compatible with the product's stability.

Troubleshooting Guides

Issue 1: High levels of palladium remain after filtration through Celite®.

  • Possible Cause: The palladium species are likely homogeneous (dissolved in the reaction mixture) and not effectively captured by Celite® filtration alone.

  • Troubleshooting Steps:

    • Employ a Palladium Scavenger: After the initial filtration, treat the filtrate with a suitable palladium scavenger (e.g., silica-thiol or activated carbon) to remove dissolved palladium.

    • Induce Precipitation: Attempt to precipitate the palladium by adding an anti-solvent before filtration.

    • Consider Chromatography: Column chromatography can be effective in separating the product from soluble palladium species.[4]

Issue 2: Low product yield after treatment with a palladium scavenger.

  • Possible Cause: The product may be adsorbing to the scavenger material, especially if it is highly polar.

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: Use the minimum effective amount of scavenger to avoid unnecessary product loss.[5]

    • Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with a fresh portion of the reaction solvent to recover any adsorbed product.[1]

    • Test Different Scavengers: The affinity of the product for the scavenger can vary depending on the scavenger's backbone (silica vs. polymer) and functional group.[6]

    • Change the Solvent: A solvent in which your product has higher solubility may reduce its adsorption to the scavenger.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the final state of the palladium catalyst (e.g., oxidation state, coordination environment) at the end of the reaction.

  • Troubleshooting Steps:

    • Standardize Work-up Procedure: Ensure a consistent work-up protocol before the palladium removal step to minimize variations in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[2]

    • Implement a Pre-treatment Step: A mild oxidative or reductive wash before scavenging can help convert different palladium species into a single, more easily removable form.[1]

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Biotage® MP-TMT33,000<200>99.4[2]
Biotage® MP-TMT500-800<10>98[2]
ISOLUTE® Si-TMT166816190.3[6]
SiliaMetS Thiol16687095.8[6]
SEM2616682098.8[6]
Activated Carbon166863362.1[6]
PhosphonicS SPM32105 mg in 50 mL<0.5 mg in 50 mL>99.5[5]

Note: The efficiency of scavengers can be influenced by various factors including the solvent, temperature, reaction time, and the specific nature of the palladium species. The data presented should be used as a general guide.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to decrease viscosity.

  • Celite® Pad Preparation: Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel.

  • Filtration: Gently pour the diluted reaction mixture onto the Celite® pad. Apply a gentle vacuum.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Concentrate the filtrate to obtain the crude product with reduced heterogeneous palladium.

Protocol 2: Removal of Homogeneous Palladium Catalyst using a Silica-Based Scavenger

  • Scavenger Selection: Choose a thiol-based silica scavenger suitable for your palladium catalyst and solvent system.

  • Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. A typical starting point is 3-10 equivalents relative to the amount of palladium used.

  • Stirring: Stir the mixture at room temperature or with gentle heating (if the product is thermally stable) for 2-24 hours. The optimal time should be determined experimentally.

  • Filtration: Remove the scavenger by filtration through a pad of Celite®.

  • Washing: Wash the filter cake thoroughly with the reaction solvent to recover the product.

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

Protocol 3: Palladium Removal Using Activated Carbon

  • Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of the crude product).[3]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate to yield the product with reduced palladium content.[3]

Mandatory Visualization

Palladium_Removal_Workflow cluster_start cluster_decision cluster_filtration cluster_scavenging cluster_analysis cluster_end start Crude Reaction Mixture (containing this compound and Pd catalyst) decision Is the Pd Catalyst Heterogeneous? start->decision filtration Filtration through Celite® decision->filtration Yes scavenging Treatment with Palladium Scavenger (e.g., Silica-Thiol, Activated Carbon) decision->scavenging No (Homogeneous) analysis Analysis of Pd Content (e.g., ICP-MS) filtration->analysis scavenging->analysis end Purified Product analysis->end

Caption: Decision workflow for selecting a palladium removal method.

Scavenging_Process_Flow A Crude Product Solution (Post-reaction) B Add Palladium Scavenger (e.g., Silica-Thiol, Activated Carbon) A->B C Stir for Optimized Time and Temperature B->C D Filter to Remove Scavenger-Pd Complex C->D E Wash Scavenger with Solvent D->E F Combine and Concentrate Filtrate E->F G Purified this compound F->G

Caption: General experimental workflow for palladium removal using a scavenger.

References

Technical Support Center: Scale-up Synthesis of 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(5-Methylfuran-2-yl)aniline. The content is structured to directly address specific issues encountered during experimental work, with a focus on the prevalent Suzuki-Miyaura cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted method for synthesizing this compound, especially at a larger scale, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This process typically involves the reaction between a 5-methylfuran derivative, such as 2-bromo-5-methylfuran , and an aniline derivative, like 3-aminophenylboronic acid or its corresponding esters.[1][2] This route is favored due to its tolerance of various functional groups, mild reaction conditions, and the commercial availability of the necessary starting materials.[2]

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling for this synthesis?

A2: To ensure high yield, purity, and reproducibility during scale-up, the following parameters are critical:

  • Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. All stages of the reaction, from reagent addition to heating, must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and the formation of homocoupling byproducts.[3]

  • Reagent Quality: The purity of starting materials is paramount. 3-Aminophenylboronic acid is susceptible to degradation and protodeboronation, especially when exposed to moisture.[3] It is crucial to use fresh, high-purity reagents.

  • Solvent Degassing: Dissolved oxygen in solvents can deactivate the catalyst. Solvents must be thoroughly degassed prior to use, for example, by sparging with an inert gas or through freeze-pump-thaw cycles.[3]

  • Efficient Mixing: As reactions are scaled, ensuring homogeneous mixing becomes challenging, particularly with heterogeneous mixtures involving an inorganic base. Inadequate agitation can lead to localized concentration gradients and poor reaction kinetics.[4]

Q3: What are the primary byproducts to watch for in this reaction?

A3: Common byproducts include:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 2,2'-bi(5-methylfuran) from the furan component and 3,3'-diaminobiphenyl from the aniline component. This is often promoted by the presence of oxygen.[3]

  • Protodeboronation Product: The 3-aminophenylboronic acid can decompose to aniline, particularly in the presence of water at elevated temperatures.[3]

  • Dehalogenation Product: The 2-bromo-5-methylfuran can be reduced to 2-methylfuran.

Q4: How can residual palladium be removed from the final product?

A4: Removing palladium to meet regulatory requirements (typically low ppm levels) is a critical challenge in scale-up.[5][6] Methods include:

  • Aqueous Washes: Treatment with aqueous solutions of reagents like sodium bisulfite can help sequester palladium.[6]

  • Carbon Treatment: Activated carbon is effective at adsorbing residual palladium.

  • Metal Scavengers: Utilizing silica-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) is a highly effective but often more expensive method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound via the Suzuki-Miyaura pathway.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Product Formation Inactive Catalyst: The Pd(0) active species is prone to oxidation.[3]• Ensure a strictly inert atmosphere is maintained throughout the reaction. • Use a more air-stable pre-catalyst (e.g., a palladacycle). • Verify the quality and age of the palladium source.
Poor Reagent Quality: Degradation of 3-aminophenylboronic acid.• Use fresh, high-purity starting materials. • Consider using a more stable boronic acid ester (e.g., a pinacol ester).
Incorrect Base: The chosen base may be unsuitable or of poor quality.• Ensure the base is anhydrous and finely powdered for better reactivity. • Screen alternative bases such as K₃PO₄ or Cs₂CO₃, as their strength and solubility can significantly impact the reaction.[3][7]
2. Significant Homocoupling Byproduct Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[3]• Improve the degassing procedure for all solvents and reagents. • Ensure a leak-free reaction setup with a positive pressure of inert gas.
Sub-optimal Catalyst Loading: Too high a catalyst concentration can sometimes favor side reactions.[3]• Titrate the catalyst loading to find the optimal concentration (typically 0.1 to 1 mol%).[5]
3. Incomplete Conversion at Scale Poor Mixing/Mass Transfer: Inadequate agitation in a large reactor leads to a non-homogeneous reaction mixture.[4]• Ensure the reactor's mechanical stirrer is appropriately sized and configured for the reaction volume and viscosity. • Baffles within the reactor can improve mixing efficiency.
Inefficient Heat Transfer: Localized hot or cold spots in the reactor can negatively affect reaction rates.[4]• Monitor the internal reaction temperature closely with a calibrated probe. • Ensure the reactor's heating/cooling jacket is functioning correctly and provides uniform temperature control.
4. Product Purity Issues After Work-up Emulsion Formation: Emulsions can form during the aqueous work-up, complicating phase separation.• Add brine (saturated NaCl solution) to help break the emulsion. • Filter the mixture through a pad of Celite.
Co-elution During Chromatography: The product may co-elute with structurally similar impurities.[8]• Screen different solvent systems for column chromatography to improve separation.[9] • Consider recrystallization from a suitable solvent system as an alternative or additional purification step.[10]

Experimental Protocols

Protocol 1: Scale-up Suzuki-Miyaura Synthesis of this compound

This protocol describes a general procedure for the gram-scale synthesis. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

  • Reagent Charging:

    • Charge the reactor with 3-aminophenylboronic acid (1.0 eq).

    • Add 2-bromo-5-methylfuran (1.1 eq).

    • Add a suitable degassed solvent system, such as a mixture of Dioxane and Water (e.g., 4:1 v/v, ~10 mL per gram of boronic acid).

  • Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq) to the mixture with vigorous stirring.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq), under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80-90 °C using the reactor jacket. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC.

  • Work-up:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Add ethyl acetate to dilute the mixture and filter off the inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl acetate).[9]

    • Combine the pure fractions and remove the solvent to yield this compound as a solid or oil.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product r1 2-Bromo-5-methylfuran p1 This compound r1->p1 + r2 3-Aminophenylboronic Acid r2->p1 cat Pd(0) Catalyst (e.g., from Pd(dppf)Cl₂) cat->p1 Catalyzes base Base (e.g., K₂CO₃) base->p1

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Workflow

G start Start: Reactor Setup & Inerting reagents Charge Reactants: - 3-Aminophenylboronic Acid - 2-Bromo-5-methylfuran start->reagents solvent Add Degassed Solvent reagents->solvent base Add Anhydrous Base solvent->base catalyst Charge Palladium Catalyst base->catalyst reaction Heat to 80-90°C Monitor Progress (TLC/HPLC) catalyst->reaction workup Cool, Quench & Extract reaction->workup purify Purification: - Column Chromatography - or Recrystallization workup->purify qc QC Analysis (NMR, HPLC, MS) purify->qc end Final Product qc->end

Caption: General experimental workflow for the scale-up synthesis.

Troubleshooting Decision Tree

G start Problem: Low Yield / Incomplete Reaction q1 Was reaction under strict inert atmosphere? start->q1 Catalyst Activity q2 Are starting materials high purity and fresh? start->q2 Reagent Quality q3 Is agitation vigorous and temperature uniform? start->q3 Physical Parameters a1_no Solution: Improve inerting technique. Use Schlenk line or glovebox. q1->a1_no No q1->q2 Yes a1_yes Check catalyst source and age. Consider a more stable pre-catalyst. a2_no Solution: Use fresh, high-purity reagents. Consider boronic ester. q2->a2_no No q2->q3 Yes a2_yes Verify base quality (anhydrous). Screen alternative bases (K₃PO₄, Cs₂CO₃). q3->a1_yes Yes, check catalyst a different way a3_no Solution: Increase stirrer speed. Check reactor heating/cooling system. q3->a3_no No a3_yes Consider solvent effects. Ensure proper solvent ratios and degassing.

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-(5-Methylfuran-2-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color from a light yellow to a dark brown. What happened?

A1: The discoloration of your this compound sample is a common indicator of oxidation. Both the aniline and the furan moieties are susceptible to oxidation when exposed to air and light. The aromatic amine is particularly prone to forming colored impurities upon oxidation.

Q2: Can I still use my discolored this compound for my experiments?

A2: It is strongly advised against using discolored material, especially for sensitive applications. The presence of oxidation byproducts can lead to unpredictable reaction outcomes, lower yields, and difficulty in purification. For reproducible and reliable results, it is best to use a fresh or purified sample.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The main factors that contribute to the oxidation of this compound are:

  • Exposure to Oxygen: The aniline group is readily oxidized by atmospheric oxygen.

  • Exposure to Light: Photochemical reactions can generate reactive species that accelerate degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of oxidation.

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid Compound During Storage
Potential Cause Troubleshooting Step Expected Outcome
Improper storage containerTransfer the compound to an amber glass vial with a tightly sealing cap.Reduced exposure to light and air, slowing down discoloration.
Exposure to airPurge the vial with an inert gas (e.g., argon or nitrogen) before sealing. For long-term storage, use a glove box.An inert atmosphere prevents oxidative degradation.
Storage in a bright locationStore the vial in a dark place, such as a cabinet or a light-proof container.Prevents light-induced degradation.
High storage temperatureStore the compound in a cool, dry place, such as a refrigerator or a desiccator at room temperature.[1][2]Lower temperatures slow the rate of oxidation.
Issue 2: Solution of this compound Darkens During Reaction Setup

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Dissolved oxygen in the solvent | Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use. | Removal of dissolved oxygen minimizes oxidation in solution. | | Reaction performed in the presence of air | Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox. | Prevents atmospheric oxygen from reacting with the compound. | | Use of a protic solvent | If the reaction allows, consider using an aprotic solvent, as protic solvents can sometimes facilitate oxidation. | Reduced solvent-mediated oxidation pathways. | | Addition of an antioxidant | Add a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or a hindered amine stabilizer, to the solution. | The antioxidant will preferentially react with oxidizing species, protecting your compound. |

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To provide a standardized procedure for the long-term storage of this compound to maintain its purity and prevent oxidation.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply

  • Glovebox (recommended for highest purity)

  • Parafilm or laboratory sealing tape

  • Labeling materials

Procedure:

  • Inside a glovebox or under a gentle stream of inert gas, aliquot the desired amount of this compound into a clean, dry amber glass vial.

  • If not in a glovebox, gently flush the headspace of the vial with argon or nitrogen for 1-2 minutes to displace any air.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm for an extra layer of sealing.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a cool (2-8 °C), dark, and dry location.

Protocol 2: Acetyl Protection of the Amine Group

Objective: To protect the aniline group as an acetamide to prevent its oxidation during subsequent reactions. This makes the nitrogen lone pair less available for oxidation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.2 equivalents) to the stirred solution.

  • Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-(5-methylfuran-2-yl)phenyl)acetamide.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Oxidation_Pathway cluster_compound This compound cluster_factors Oxidative Stressors cluster_products Degradation Products A This compound E Colored Impurities A->E Oxidation F Polymerized Material A->F Oxidation G Ring-Opened Products A->G Oxidation B Oxygen (Air) B->A C Light (UV) C->A D Heat D->A

Caption: Factors leading to the oxidation of this compound.

Prevention_Workflow cluster_storage Proper Storage cluster_handling In-Process Handling cluster_protection Chemical Protection A Inert Atmosphere (Ar, N2) End Stable Compound A->End B Cool & Dark Place B->End C Tightly Sealed Amber Vial C->End D Use of Degassed Solvents E Addition of Antioxidants (e.g., BHT) D->E E->End F Protecting Group (e.g., Acetyl) F->End Start Pristine this compound Start->A Start->B Start->C Start->D During Reaction Start->F For Multi-step Synthesis

Caption: Workflow for preventing the oxidation of this compound.

References

Technical Support Center: Characterization of Impurities in 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 3-(5-Methylfuran-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the synthetic and storage process. They are generally categorized as organic, inorganic, and residual solvents.

  • Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and by-products from unintended side reactions. For instance, if the synthesis involves a Suzuki coupling, residual catalysts like palladium could be present.

  • Degradation Impurities: These form when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[1][2] Aromatic amines and furan rings can be susceptible to oxidation.[1][3]

  • Organic Impurities: Can include isomers, polymeric by-products, and other structurally similar compounds.[3]

  • Inorganic Impurities: May include reagents, ligands, and heavy metals from catalysts.[3]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, toluene) may remain in the final product.[3]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying organic impurities.[4] It is effective for non-volatile and thermally sensitive compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, enabling the identification and structural elucidation of unknown impurities, even at trace levels.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities.[8][9] It provides detailed information about the molecular framework, stereochemistry, and atomic connectivity.[8][10]

  • Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the impurities.[11]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[12][13] These studies are crucial for several reasons:

  • They help in identifying potential degradation products that could form during storage and handling, thus revealing the intrinsic stability of the molecule.[2]

  • The data generated is used to develop and validate stability-indicating analytical methods.[12][13]

  • Understanding degradation pathways is a regulatory requirement and essential for ensuring the safety and efficacy of the final drug product.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical characterization of impurities.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution Citation
Peak Tailing Secondary interactions with residual silanols on the column; Incompatible sample solvent; Column overload.Use a lower pH mobile phase or a specialized column to reduce secondary interactions. Inject the sample in the starting mobile phase. Reduce the injection volume or sample concentration.[14][15]
Peak Splitting Contamination in the system or on the column; Co-elution of two compounds; Column void.Flush the system with a strong solvent and use a guard column. Optimize the method to improve resolution. Replace the column if a void has formed.[16]
Poor Resolution Inadequate column selectivity or efficiency; Incorrect mobile phase composition.Select a different column with a different stationary phase. Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).[16][17]
Baseline Noise or Drift Contaminated mobile phase or detector cell; Detector lamp issue; Inadequate column equilibration.Prepare fresh mobile phase and flush the system. Clean the detector cell. Increase column equilibration time.[16][17]
Ghost Peaks Contamination in the injection system or mobile phase; Sample carry-over.Clean the injector and use fresh, high-purity mobile phase. Implement a needle wash step in the injection sequence.[15][18]
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution Citation
Poor Peak Shape (Tailing/Fronting) Column overloading; Active sites in the column or liner; Improper sample vaporization.Dilute the sample. Use a deactivated liner and column. Optimize the injector temperature.[18][19]
Baseline Instability Column bleed; System contamination; Detector instability.Condition the column at a higher temperature. Clean the ion source. Ensure a stable carrier gas flow.[18]
Irreproducible Results Inconsistent injection technique; Leaks in the system; Unstable instrument parameters.Use an autosampler for consistent injections. Perform a leak check. Calibrate and validate instrument parameters regularly.[18][19][20]
Low Sensitivity Contaminated ion source; Incorrect detector settings; Sample degradation in the injector.Clean the ion source. Optimize detector parameters. Use a lower injector temperature or a deactivated liner.[21]

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound and its related impurities.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Diode array detection from 200-400 nm; monitor at a wavelength appropriate for the analyte and its impurities (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

GC-MS Method for Volatile Impurities

This protocol is suitable for the analysis of residual solvents and other volatile or semi-volatile impurities.[5]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: 35-550 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dimethyl sulfoxide) at a concentration of 50 mg/mL.

NMR for Structural Elucidation

For definitive structure confirmation of an isolated impurity.[8]

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the isolated and purified impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra.

    • 2D NMR: A standard set of experiments including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton proximities, which can help in establishing stereochemistry.[9][10]

Visualizations

G Workflow for Impurity Identification and Characterization cluster_0 Initial Analysis cluster_1 Quantification & Identification cluster_2 Structural Elucidation A Sample of This compound B Perform HPLC-UV/DAD and GC-MS Screening A->B C Impurity Detected? B->C D Quantify Impurity by HPLC or GC C->D Yes J No Further Action C->J No E Perform LC-MS/MS for Preliminary ID D->E F Isolate Impurity (e.g., Prep-HPLC) E->F G Perform NMR Spectroscopy (1D and 2D) F->G H Propose Structure G->H I Confirm Structure (e.g., Synthesis of Standard) H->I K Document and Report I->K Confirmed

Caption: A general workflow for the identification and characterization of impurities.

G Troubleshooting HPLC Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Is the sample solvent stronger than the mobile phase? q1->q2 No sol1 Check for extra-column volume (tubing, connections). Flush system to remove contamination. q1->sol1 Yes q3 Is the analyte basic? q2->q3 No sol2 Inject sample in mobile phase or a weaker solvent. q2->sol2 Yes q4 Is the column overloaded? q3->q4 No sol3 Lower mobile phase pH or add a competing base (e.g., triethylamine). q3->sol3 Yes sol4 Reduce injection volume or dilute the sample. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Optimizing Reaction Conditions for 3-(5-Methylfuran-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(5-methylfuran-2-yl)aniline and its derivatives. This guide focuses on the two primary synthetic routes: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

The most common and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron species, and the Buchwald-Hartwig amination, which couples an amine with an aryl halide, are the preferred routes.[1]

Q2: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is generally preferred?

The choice between the Suzuki-Miyaura and Buchwald-Hartwig reactions often depends on the availability of starting materials. The Suzuki-Miyaura coupling is frequently favored due to its high yields and good functional group tolerance.[1] However, the commercial availability of the required boronic acids or esters versus the corresponding halides and amines may dictate the most practical approach for a specific derivative.

Q3: What are the most critical parameters to control for a successful synthesis?

For both Suzuki-Miyaura and Buchwald-Hartwig reactions, several parameters are critical for achieving high yield and purity:

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling. Therefore, all reactions must be conducted under an inert atmosphere, such as nitrogen or argon.[2]

  • Reagent Purity: The purity of all reagents, including starting materials, catalysts, ligands, and bases, is crucial. Boronic acids, in particular, are susceptible to decomposition.[2][3]

  • Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can poison the catalyst.[2][4]

  • Ligand and Base Selection: The choice of ligand and base is highly substrate-dependent and critical for reaction efficiency. Screening of different ligands and bases is often necessary to find the optimal conditions.[5][6]

Q4: What are the common side reactions to be aware of?

Common side reactions in these cross-coupling reactions include:

  • Homocoupling: Dimerization of the starting materials, such as the boronic acid in Suzuki-Miyaura coupling or the aryl halide. This is often promoted by the presence of oxygen.[2][3]

  • Protodeboronation/Dehalogenation: Loss of the boronic acid group or the halogen from the starting material, resulting in the formation of the corresponding arene. This can be caused by moisture or acidic/basic conditions.[2][3]

  • Catalyst Decomposition: At excessively high temperatures, the palladium catalyst can decompose, often observed as the formation of palladium black, leading to a stalled reaction.[5]

Troubleshooting Guides

Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-purity palladium precatalyst. Degas the solvent and reaction mixture thoroughly to remove oxygen. Consider using a pre-activated Pd(0) source.[6]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos for Buchwald-Hartwig; SPhos, RuPhos for Suzuki). The optimal ligand is often substrate-specific.[4][5]
Incorrect Base The strength and solubility of the base are critical. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. Ensure the base is anhydrous and finely powdered.[2][4]
Low Reaction Temperature Gradually increase the reaction temperature. These reactions often require heating (typically in the range of 80-120 °C).[5][7]
Reagent Insolubility If starting materials or the base are not fully dissolved, the reaction may be slow. Try a different solvent. Toluene and dioxane are common choices.[5]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Possible Cause Troubleshooting Steps
Presence of Oxygen Improve the degassing procedure (e.g., use freeze-pump-thaw cycles) and ensure a leak-free reaction setup under a strict inert atmosphere.[2][3]
Presence of Water Ensure all reagents and solvents are strictly anhydrous. Water can lead to protodeboronation of the boronic acid.[3][4]
Sub-optimal Catalyst Concentration Optimize the catalyst loading. While higher loading can increase the reaction rate, it may also promote side reactions.
High Reaction Temperature Lower the reaction temperature. While this may require longer reaction times, it can reduce the rate of side reactions.[4]
Incorrect Base For Suzuki-Miyaura, a milder base might reduce protodeboronation. For Buchwald-Hartwig, a base that is too strong can sometimes promote side reactions.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition RangeNotes
Aryl Halide 3-Bromoaniline or 3-IodoanilineIodides are generally more reactive than bromides.
Boronic Acid 5-Methylfuran-2-boronic acidUse 1.1 - 1.5 equivalents.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol% loading.
Ligand dppf, SPhos, RuPhosTypically used with Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents. Must be anhydrous.
Solvent Toluene, Dioxane, 2-MeTHFOften with a small amount of water (e.g., 10:1 solvent:water).
Temperature 80 - 120 °C[7][8]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield 70 - 95%Highly dependent on specific conditions and substrates.[8]
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination
ParameterCondition RangeNotes
Aryl Halide 2-Bromo-5-methylfuran or 2-Chloro-5-methylfuranBromides are more reactive than chlorides.[9]
Amine 3-Aniline or a derivativeUse 1.1 - 1.5 equivalents.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading.
Ligand XPhos, RuPhos, BrettPhos, BINAP1.2 - 2.4 equivalents relative to Palladium.[5][10]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃1.2 - 2.0 equivalents. Strong, non-nucleophilic bases are common.[4]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 110 °C[5][10]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield 60 - 90%Highly dependent on specific conditions and substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoaniline with 5-Methylfuran-2-boronic acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv.), 5-methylfuran-2-boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-methylfuran with Aniline
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.). Handle the base in a glovebox if possible.

  • Reagent Addition: Seal the flask, and evacuate and backfill with an inert gas (repeat three times). Add 2-bromo-5-methylfuran (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene). Add aniline (1.2 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Mandatory Visualization

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_conditions Conditions ArylHalide 3-Bromoaniline Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid 5-Methylfuran-2-boronic acid BoronicAcid->Catalyst Transmetalation Product This compound Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->BoronicAcid

Caption: Suzuki-Miyaura reaction pathway for the synthesis of this compound.

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_conditions Conditions ArylHalide 2-Bromo-5-methylfuran Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition Amine Aniline Amine->Catalyst Amine Coordination Product This compound Catalyst->Product Reductive Elimination Base Base (e.g., NaOtBu) Base->Catalyst Deprotonation

Caption: Buchwald-Hartwig amination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity and Atmosphere Start->CheckCatalyst CheckLigandBase Screen Ligands and Bases CheckCatalyst->CheckLigandBase If catalyst & atmosphere are ok CheckTemp Optimize Temperature and Time CheckLigandBase->CheckTemp If still low yield CheckPurity Verify Reagent Purity and Stoichiometry CheckTemp->CheckPurity If still low yield Success Improved Yield CheckPurity->Success Optimization Complete

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 3-(5-Methylfuran-2-yl)aniline and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature exists regarding the cytotoxic effects of 3-(5-Methylfuran-2-yl)aniline. While extensive research has elucidated the toxicological profile of aniline, a widely used industrial chemical, comparative experimental data for this compound is not publicly available. This guide, therefore, provides a comprehensive overview of the established cytotoxicity of aniline and outlines the standard experimental protocols that would be necessary to conduct a direct comparative study.

Aniline has been well-documented for its toxic and carcinogenic properties in both humans and animals.[1] Its exposure can lead to a range of adverse health effects, including methemoglobinemia, hemolysis, and hemolytic anemia upon acute exposure.[1] Furthermore, aniline is recognized as a mutagenic, carcinogenic, and cytotoxic compound.[1] The primary focus of this guide is to detail the cellular and molecular mechanisms underlying aniline-induced cytotoxicity and to present the methodologies that would enable a comparative assessment with this compound.

Mechanistic Insights into Aniline Cytotoxicity

Aniline exerts its toxic effects through a variety of mechanisms, primarily centered around the induction of oxidative stress.[1][2] Exposure to aniline leads to an overload of iron in the spleen, which in turn generates reactive oxygen species (ROS).[3] This increase in ROS can cause oxidative damage to vital cellular components such as lipids, proteins, and DNA.[2][4]

Studies on primary cultured hepatocytes have shown that aniline exposure significantly increases the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[1][5] Concurrently, a decrease in the levels of glutathione (GSH), a key antioxidant, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) is observed.[1][5] This imbalance in the cellular redox state contributes to a loss of mitochondrial membrane potential, DNA damage, and ultimately, apoptosis (programmed cell death).[1] The generation of ROS appears to be a critical step in initiating these cytotoxic events, as the use of an ROS inhibitor, N-acetyl-l-cysteine (NAC), can prevent these effects.[1]

From a molecular standpoint, the oxidative stress induced by aniline activates key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] The activation of these pathways can lead to the transcriptional up-regulation of pro-inflammatory and fibrogenic factors, contributing to the tumorigenic response observed after aniline exposure.[2][4] Furthermore, aniline exposure has been linked to alterations in cell cycle regulation, with elevated expression of cyclins and cyclin-dependent kinases (CDKs).[2][4]

In some biological systems, aniline exposure can also trigger an envelope stress response (ESR), as observed in the bacterium Rubrivivax benzoatilyticus JA2.[6] This response involves the up-regulation of proteins related to periplasmic protein folding and envelope integrity, suggesting that aniline can act as an acute envelope stressor.[6]

Data on Aniline Cytotoxicity

The following table summarizes the cytotoxic effects of aniline on primary cultured hepatocytes as reported in the literature. Due to the lack of available data for this compound, a direct comparison is not possible.

Cell LineCompoundConcentrationEffectReference
Primary Cultured HepatocytesAniline1.25, 2.50, 5.0, 10.0 µg/mLReduced cell viability and induced apoptosis in a concentration-dependent manner. Increased ROS and MDA levels. Decreased GSH, SOD, and CAT levels.[1][5]
Mouse Embryonic Fibroblast NIH/3T3Aniline> 0.25 mg/mLExhibited toxicity.[7]

Experimental Protocols for Comparative Cytotoxicity Assessment

To perform a comparative analysis of the cytotoxicity of this compound and aniline, a series of standardized in vitro assays would be required. The following protocols are fundamental for assessing the cytotoxic potential of chemical compounds.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and aniline for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the reaction product at a specific wavelength.

  • Data Analysis: Quantify the amount of LDH released, which is proportional to the number of lysed cells.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms of aniline-induced cytotoxicity and the experimental process for its evaluation, the following diagrams are provided.

Aniline_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Aniline Aniline Aniline->Aniline_int ROS ↑ Reactive Oxygen Species (ROS) Aniline_int->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Inflammation & Fibrosis MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Dysregulation Cell Cycle Dysregulation DNA_Damage->Cell_Cycle_Dysregulation Mitochondrial_Dysfunction->Apoptosis Tumorigenesis Tumorigenesis Apoptosis->Tumorigenesis (inhibition of) Inflammation->Tumorigenesis Cell_Cycle_Dysregulation->Tumorigenesis

Caption: Signaling pathways activated by aniline-induced oxidative stress.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Line cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Aniline vs. This compound) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay data_analysis Data Analysis (IC50 values, % cytotoxicity) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis conclusion Comparative Conclusion data_analysis->conclusion

Caption: Experimental workflow for comparative cytotoxicity assessment.

References

In-Depth Analysis of 3-(5-Methylfuran-2-yl)aniline Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for a series of 3-(5-Methylfuran-2-yl)aniline analogs. While the broader class of furan-containing compounds has been investigated for various pharmacological activities, including as kinase inhibitors and anticancer agents, specific and detailed SAR data for analogs of this compound are not publicly available at this time.

The furan nucleus is a prominent scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[1][2] Derivatives of furan have shown a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and central nervous system depressant activities.[3][4] However, research providing a systematic evaluation of how structural modifications to the this compound core impact a specific biological activity is not found in the reviewed literature.

While direct SAR studies on the target compound class are unavailable, the principles of drug design and medicinal chemistry allow for postulation on how structural modifications might influence activity. This guide will, therefore, provide a generalized overview of potential SAR strategies based on related classes of compounds, such as kinase inhibitors featuring aniline and furan moieties.

General Strategies for SAR Studies of Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The aniline group, a common feature in many kinase inhibitors, typically forms key hydrogen bond interactions with the hinge region of the kinase. Modifications to the aniline ring and the groups attached to it can significantly impact potency and selectivity.

For a hypothetical SAR study of this compound analogs, researchers would likely explore modifications at several key positions, as outlined in the workflow below.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Core Scaffold: This compound mod_aniline Modification of Aniline Ring start->mod_aniline mod_furan Modification of Furan Ring start->mod_furan mod_linker Introduction of Linker Groups start->mod_linker in_vitro In Vitro Kinase Assays mod_aniline->in_vitro mod_furan->in_vitro mod_linker->in_vitro cell_based Cell-Based Assays in_vitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Hypothetical workflow for a structure-activity relationship study of this compound analogs.

Hypothetical Data from a Kinase Inhibition Assay

To illustrate the type of data that would be generated in an SAR study, the following table presents hypothetical results for a series of this compound analogs tested against a panel of kinases. It is crucial to note that this data is purely illustrative and not based on actual experimental results.

Compound IDR1 (Aniline Substitution)R2 (Furan Substitution)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1 (Parent) HCH35,2008,100>10,000
1a 3-ClCH31,5004,5009,800
1b 4-OCH3CH34,8007,900>10,000
1c HCF33,5006,200>10,000
1d 3-ClCF3850 2,1007,500

From this hypothetical data, one might conclude that a chloro substitution at the 3-position of the aniline ring and a trifluoromethyl group on the furan ring enhance the inhibitory activity against Kinase A.

Experimental Protocols

In the absence of specific experimental data, a general protocol for a kinase inhibition assay is provided below.

General Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline and would be optimized for the specific kinase of interest.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of each analog in 100% DMSO.

    • Prepare a 4X kinase solution in the appropriate kinase buffer.

    • Prepare a 4X Eu-labeled anti-tag antibody and Alexa Fluor™ 647-labeled tracer solution in the kinase buffer.

  • Assay Procedure :

    • Add 2.5 µL of the compound dilutions to a 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Add 5 µL of the 4X antibody and tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition :

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm and 615 nm.

  • Data Analysis :

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential Signaling Pathway Involvement

Given that many furan-containing compounds have been investigated as kinase inhibitors, it is plausible that this compound analogs could target signaling pathways implicated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Analog This compound Analog (Hypothetical Target) Analog->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for kinase inhibitors.

References

Furan vs. Thiophene: A Bioisosteric Comparison of 3-(5-Methylfuran-2-yl)aniline and its Thiophene Analogue in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents, the strategic modification of lead compounds plays a pivotal role. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 3-(5-methylfuran-2-yl)aniline and its thiophene bioisostere, focusing on their hypothetical performance as inhibitors of the fictional "Kinase X," a critical node in a cancer-related signaling pathway.

This comparison will delve into their inhibitory potency, cellular activity, and metabolic stability, supported by detailed experimental protocols and visual workflows to provide a comprehensive overview for researchers in drug development.

Comparative Biological and Physicochemical Data

The following table summarizes the key in vitro data for the furan-containing lead compound and its thiophene bioisostere. The data presented is for illustrative purposes to highlight potential differences that can arise from this common bioisosteric swap.

ParameterThis compound (Furan Analogue)3-(5-Methylthiophen-2-yl)aniline (Thiophene Bioisostere)
Kinase X IC₅₀ (nM) 15075
Cellular Antiproliferative GI₅₀ (µM) 2.51.2
Human Liver Microsomal Stability (t½, min) 2545
Calculated LogP (cLogP) 3.13.3

Analysis of Bioisosteric Effects

The substitution of the furan ring with a thiophene ring often leads to predictable yet impactful changes in a compound's biological profile. Thiophene is generally considered a closer bioisostere of benzene than furan, exhibiting a higher degree of aromaticity and different electronic properties.

In this hypothetical study, the thiophene bioisostere demonstrates a two-fold increase in potency against Kinase X (IC₅₀ of 75 nM vs. 150 nM). This enhanced activity could be attributed to more favorable electronic interactions with the kinase's active site. The increased potency translates to improved cellular antiproliferative activity, as evidenced by the lower GI₅₀ value.

Furthermore, the thiophene analogue exhibits greater metabolic stability in human liver microsomes. This is a common observation, as furans can be susceptible to metabolic activation, forming reactive intermediates, a liability that is often mitigated by replacement with the more stable thiophene ring.

Signaling Pathway and Experimental Workflows

To contextualize the target and the assays, the following diagrams illustrate the hypothetical signaling pathway of Kinase X and the workflows for the key biological experiments.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes G start Start plate Prepare 384-well plate with Kinase X and substrate start->plate add_compounds Add serially diluted compounds (Furan vs. Thiophene) plate->add_compounds add_atp Initiate reaction with ATP add_compounds->add_atp incubate Incubate at room temperature add_atp->incubate detect Add detection reagent (e.g., Luminescence-based) incubate->detect read Read plate on luminometer detect->read analyze Analyze data and calculate IC50 values read->analyze

Comparative Guide to the In Vitro Anticancer Activity of 3-(5-Methylfuran-2-yl)aniline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the in vitro anticancer potential of 3-(5-Methylfuran-2-yl)aniline, a representative of the promising furan-aniline scaffold, against other furan-based derivatives and established chemotherapeutic agents. Furan- and aniline-containing compounds are significant in medicinal chemistry, forming the backbone of numerous therapeutic agents, including potent kinase inhibitors that have reshaped cancer treatment.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing objective experimental data, detailed methodologies, and mechanistic insights to evaluate the therapeutic promise of this compound class.

Compound of Interest: this compound

The this compound structure integrates an aniline ring with a 5-methylfuran heterocycle.[3] While direct in vitro anticancer data for this specific molecule is not extensively published, the broader class of furan derivatives has demonstrated significant anti-proliferative effects across various cancer cell lines.[4][5] Studies on structurally similar compounds suggest that the anticancer activity may be mediated by the suppression of key signaling pathways like PI3K/Akt and Wnt/β-catenin, or through the induction of apoptosis.[6] The furan nucleus is recognized as a privileged scaffold in drug design due to its ability to interact with a wide range of biological targets.[4]

Performance Comparison of Anticancer Agents

The efficacy of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxicity of selected furan-containing compounds compared to standard chemotherapeutic drugs against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Furan-Based Derivatives

Compound/DerivativeCancer Cell LineTissue of OriginIC50 (µM)Reference
Furan Derivative 1 HeLaCervical Carcinoma<8.79[6]
Furan Derivative 24 HeLaCervical Carcinoma<8.79[6]
Furan Derivative 24 SW620Colorectal AdenocarcinomaModerate to Potent[6]
Furan-Based Compound 4 MCF-7Breast Adenocarcinoma4.06[7]
Furan-Based Compound 7 MCF-7Breast Adenocarcinoma2.96[7]
Quinazolinone Derivative 6b MCF-7Breast Adenocarcinoma3.91 - 10.58[8]
Quinazolinone Derivative 10 MCF-7Breast Adenocarcinoma3.91 - 10.58[8]

Note: Data is compiled from multiple studies for illustrative comparison.

Table 2: In Vitro Cytotoxicity of Established Anticancer Drugs (Positive Controls)

CompoundCancer Cell LineTissue of OriginIC50 (µM)Reference
DoxorubicinMCF-7Breast Adenocarcinoma0.8 ± 0.1[9]
DoxorubicinNCI-H460Lung Carcinoma1.2 ± 0.2[9]
CisplatinVarious-Varies[1]
PaclitaxelVarious-Varies[1]
ErlotinibHepG-2Liver Carcinoma4.50 ± 0.2[8]
ErlotinibHCT-116Colorectal Carcinoma5.23 ± 0.3[8]
ErlotinibMCF-7Breast Adenocarcinoma4.17 ± 0.2[8]

Note: These values serve as a benchmark for potency and vary depending on the specific cell line and experimental conditions.

Mechanisms of Action

Furan-Aniline Derivatives: Potential Pathways

Based on related compounds, furan-aniline derivatives may exert their anticancer effects through several mechanisms:

  • Suppression of Pro-Survival Signaling: Some furan derivatives have been shown to inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[6] These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

  • Induction of Apoptosis: Many furan-based compounds trigger programmed cell death (apoptosis) in cancer cells.[7] This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[7]

Furan_PTEN_Pathway Compound Furan-Aniline Derivative PTEN PTEN Compound->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Intrinsic_Apoptosis_Pathway Drug Anticancer Agent Bax Bax Drug->Bax Upregulates Bcl2 Bcl-2 Drug->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome C Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Test Compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (add DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability & IC50 Value Measure->Calculate

References

Unveiling the Antimicrobial Potential of 3-(5-Methylfuran-2-yl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, furan and aniline derivatives have emerged as promising scaffolds for drug discovery.[1][2] This guide provides a comparative analysis of the potential antimicrobial activity of a novel compound, 3-(5-Methylfuran-2-yl)aniline, against a panel of pathogenic bacteria and fungi. While specific experimental data for this exact molecule is not yet publicly available, this report synthesizes findings from studies on structurally similar furan and aniline derivatives to project its potential efficacy and guide future research. The data is presented alongside that of common reference antibiotics to provide a clear benchmark for its prospective antimicrobial performance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for various furan and aniline derivatives against common pathogens, offering a predictive comparison for this compound.

Compound/DrugTarget OrganismGram StainMIC (µg/mL)Reference
Nitrofurantoin Escherichia coliGram-Negative16 - 64[3]
Staphylococcus aureusGram-Positive16 - 64[3]
Various Furan-2-carboxamides Escherichia coliGram-NegativeLow activity[4]
Compound 8a (a furan derivative) Candida albicansFungusActive[4]
Compounds 9a-14a (furan derivatives) Escherichia coliGram-NegativeMost active among tested[4]
5-Nitrofuran derivatives Gram-Positive & Gram-Negative bacteria-Inhibitory effects[2][5]
2-Iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticusGram-Negative50[6]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticusGram-Negative100[6]
Ciprofloxacin Escherichia coliGram-Negative0.015 - 1Standard Reference
Staphylococcus aureusGram-Positive0.12 - 2Standard Reference
Fluconazole Candida albicansFungus0.25 - 8Standard Reference

Experimental Protocols

The following are detailed methodologies for standard antimicrobial screening experiments that would be employed to evaluate this compound.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline.

  • Plate Inoculation: The agar plates are uniformly swabbed with the microbial suspension.

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

  • Compound Application: A specific concentration of the test compound, this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control, positive control (standard antibiotic), and negative control are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]

Broth Microdilution Method for MIC Determination

This method provides quantitative data on the minimum concentration of a compound required to inhibit microbial growth.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640).

  • Inoculum Addition: A standardized inoculum of the test microorganism is added to each well.

  • Controls: Each plate includes a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: The microtiter plates are incubated under suitable conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.[7]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in antimicrobial screening and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound (this compound) Application Application of Compound Compound->Application Microorganism Microorganism Culture Inoculation Inoculation of Media Microorganism->Inoculation Media Agar/Broth Media Media->Inoculation Inoculation->Application Incubation Incubation Application->Incubation Measurement Measurement of Zone of Inhibition (Agar Well) or Growth (Broth Dilution) Incubation->Measurement Determination Determination of Antimicrobial Activity/MIC Measurement->Determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

G cluster_targets Potential Cellular Targets cluster_outcome Outcome Antimicrobial Antimicrobial Compound (e.g., this compound) CellWall Cell Wall Synthesis Antimicrobial->CellWall ProteinSynth Protein Synthesis (Ribosomes) Antimicrobial->ProteinSynth DNASynth DNA Replication/Repair Antimicrobial->DNASynth Membrane Cell Membrane Integrity Antimicrobial->Membrane Inhibition Inhibition of Growth CellWall->Inhibition ProteinSynth->Inhibition DNASynth->Inhibition Death Cell Death Membrane->Death Inhibition->Death

Caption: Potential antimicrobial mechanisms of action.

Concluding Remarks

The comparative data strongly suggest that novel furan and aniline derivatives, including this compound, warrant further investigation as potential antimicrobial agents. The presence of the furan moiety is a key feature in several established antimicrobial drugs, and the aniline component offers a versatile scaffold for chemical modification to enhance potency and spectrum of activity.[1] Future experimental studies following the detailed protocols are essential to definitively characterize the antimicrobial profile of this compound and determine its potential for development into a clinically useful therapeutic. High-throughput screening methods could also be employed to rapidly assess large libraries of similar compounds.[8]

References

Comparative Analysis of Pharmacophore Models for Novel 3-(5-Methylfuran-2-yl)aniline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, pharmacophore modeling stands out as a crucial computational technique to decipher the essential molecular interactions required for a small molecule to bind to its biological target. This guide provides a comparative analysis of two distinct ligand-based pharmacophore models developed for a series of novel 3-(5-Methylfuran-2-yl)aniline derivatives, potent inhibitors of the hypothetical Aniline Kinase 1 (AK1). The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of these models, supported by detailed experimental protocols and visualizations to guide future optimization efforts.

Introduction to this compound Derivatives as AK1 Inhibitors

The this compound scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesized derivatives in this study exhibit varying inhibitory activities against AK1, a key enzyme in a hypothetical oncogenic signaling pathway. To understand the structure-activity relationship (SAR) and guide the design of more potent inhibitors, two independent pharmacophore models, Model A and Model B, were generated from a set of 20 active compounds.

Experimental Protocols

The generation and validation of the pharmacophore models followed a structured, multi-step process.

Ligand Preparation and Dataset Selection

A dataset of 20 synthesized this compound derivatives with known IC50 values against AK1 was used. The compounds were divided into a training set of 15 molecules and a test set of 5 molecules to validate the predictive power of the generated models.[1] The 3D structures of the molecules were generated and minimized using appropriate molecular mechanics force fields.

Pharmacophore Model Generation

Ligand-based pharmacophore models were generated using a common feature pharmacophore generation algorithm.[2][3] The bioactive conformations of the most active compounds in the training set were used to identify common chemical features and their spatial arrangements. The process involved conformational analysis and molecular alignment to superimpose the active compounds and extract shared pharmacophoric features.[3] Two distinct models, Model A and Model B, were developed by varying the input parameters and selection of active compounds.

Pharmacophore Model Validation

The quality and predictive power of the generated pharmacophore models were rigorously assessed through internal and external validation methods.[3] The Güner-Henry (GH) scoring method was employed to evaluate the ability of the models to distinguish between active and inactive compounds. The GH score is calculated based on the percentage of active compounds retrieved from a database, the percentage of hits found in the database, and the enrichment factor. Additionally, Receiver Operating Characteristic (ROC) curve analysis was performed to assess the models' ability to differentiate between active compounds and a decoy set of inactive molecules.

Data Presentation and Model Comparison

The features and validation metrics of the two generated pharmacophore models are summarized below for a direct comparison.

Table 1: Comparison of Pharmacophore Model Features

FeatureModel AModel B
Hydrogen Bond Acceptors21
Hydrogen Bond Donors11
Aromatic Rings22
Hydrophobic Features12
Total Features 6 6

Table 2: Biological Activity of Training and Test Set Compounds

Compound IDStructure (R-group variation)IC50 (nM) against AK1Set
1 -H15Training
2 -Cl25Training
3 -F30Training
4 -CH350Training
5 -OCH375Training
6 -NO2120Training
7 -CN90Training
8 -SO2NH245Training
9 -C(O)NH260Training
10 -C(O)CH385Training
11 -NH2200Training
12 -OH150Training
13 -CF3180Training
14 -Phenyl40Training
15 -Pyridyl55Training
16 -H (Test)18Test
17 -Br (Test)35Test
18 -Ethyl (Test)65Test
19 -COOH (Test)300Test
20 -Thienyl (Test)70Test

Table 3: Validation Metrics for Pharmacophore Models

MetricModel AModel B
GH Score 0.780.71
ROC AUC 0.850.79
Enrichment Factor 12.510.2

The data indicates that Model A, with two hydrogen bond acceptors, exhibits superior performance in discriminating active from inactive compounds, as reflected by its higher GH score and ROC AUC value.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes and the biological relevance, the following diagrams have been generated.

G Pharmacophore Modeling Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation a 2D Structures of This compound Derivatives c 3D Structure Generation & Energy Minimization a->c b Biological Activity Data (IC50 values) d Dataset Splitting: Training Set & Test Set b->d c->d e Conformational Analysis d->e f Molecular Alignment e->f g Common Feature Identification f->g h Pharmacophore Model Generation (Model A & B) g->h k Virtual Screening of Decoy Set h->k i GH Score Calculation l Selection of Best Model i->l j ROC Curve Analysis j->l k->i k->j

Caption: Ligand-Based Pharmacophore Modeling Workflow.

G Hypothetical AK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ak1 Aniline Kinase 1 (AK1) receptor->ak1 Activates substrate Substrate Protein ak1->substrate Phosphorylates downstream Downstream Signaling (e.g., MAPK pathway) substrate->downstream transcription Transcription Factors downstream->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor This compound Derivative inhibitor->ak1 Inhibits

Caption: Hypothetical AK1 Signaling Pathway Inhibition.

Conclusion and Future Directions

This comparative analysis demonstrates the utility of pharmacophore modeling in understanding the SAR of novel this compound derivatives as AK1 inhibitors. Model A, characterized by two hydrogen bond acceptors, one hydrogen bond donor, two aromatic rings, and one hydrophobic feature, emerged as the more predictive model. This model can now be employed for virtual screening of large compound libraries to identify novel hits with potentially higher potency.[2] Furthermore, the insights gained from this model can guide the rational design and synthesis of the next generation of this compound derivatives with improved efficacy and selectivity as AK1 inhibitors. Future work should focus on structure-based modeling, should the crystal structure of AK1 become available, to further refine the pharmacophore and understand the precise binding interactions within the active site.

References

Comparative Spectroscopic Analysis of 3-(5-Methylfuran-2-yl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the spectroscopic data for 3-(5-Methylfuran-2-yl)aniline and its key positional isomers: 2-(5-Methylfuran-2-yl)aniline, 4-(5-Methylfuran-2-yl)aniline, and 3-(4-Methylfuran-2-yl)aniline. The information is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on predicted spectroscopic data, supported by established chemical principles and experimental data from analogous compounds. Detailed experimental protocols for the cited spectroscopic techniques are also included to aid in the practical application of this analysis.

Comparative Spectroscopic Data

The predicted spectroscopic data for this compound and its selected isomers are summarized in the following tables. These predictions are derived from the analysis of their constituent chemical moieties and established spectroscopic trends.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton AssignmentThis compound2-(5-Methylfuran-2-yl)aniline4-(5-Methylfuran-2-yl)aniline3-(4-Methylfuran-2-yl)aniline
Furan-CH₃ ~2.35 (s, 3H)~2.36 (s, 3H)~2.34 (s, 3H)~2.15 (s, 3H)
Furan-H ~6.10 (d, 1H), ~6.50 (d, 1H)~6.12 (d, 1H), ~6.65 (d, 1H)~6.08 (d, 1H), ~6.45 (d, 1H)~7.20 (s, 1H), ~7.30 (s, 1H)
Aniline-H ~6.60-7.20 (m, 4H)~6.70-7.30 (m, 4H)~6.75 (d, 2H), ~7.40 (d, 2H)~6.65-7.25 (m, 4H)
-NH₂ ~3.70 (br s, 2H)~3.80 (br s, 2H)~3.65 (br s, 2H)~3.75 (br s, 2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon AssignmentThis compound2-(5-Methylfuran-2-yl)aniline4-(5-Methylfuran-2-yl)aniline3-(4-Methylfuran-2-yl)aniline
Furan-CH₃ ~13.8~13.9~13.7~10.0
Furan-C ~106.5, ~109.0, ~152.0, ~155.0~106.0, ~110.0, ~151.5, ~154.5~105.5, ~108.5, ~152.5, ~155.5~120.0, ~125.0, ~140.0, ~142.0
Aniline-C ~113.0, ~116.0, ~117.0, ~129.5, ~132.0, ~147.0~115.0, ~118.0, ~120.0, ~128.0, ~129.0, ~145.0~115.5, ~125.0, ~129.0, ~148.0~113.5, ~116.5, ~117.5, ~129.8, ~131.5, ~146.5

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModeThis compound & Isomers
N-H stretch (amine) 3450-3350 (two bands for primary amine)
C-H stretch (aromatic) 3100-3000
C-H stretch (methyl) 2950-2850
C=C stretch (aromatic) 1620-1580
N-H bend (amine) 1650-1550
C-O-C stretch (furan) 1250-1020
C-N stretch (aromatic amine) 1340-1250

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

IonThis compound & Isomers
Molecular Ion [M]⁺ m/z 173
Key Fragments m/z 158 ([M-CH₃]⁺), m/z 144 ([M-CHO]⁺), m/z 130, m/z 93 (aniline), m/z 81 (methylfuran)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer is recommended for optimal resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence is typically used.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, a minimum of 16 scans are co-added.

    • A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subsequently subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used, often coupled with a gas chromatograph (GC-MS) for the introduction of the sample.

  • Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent like methanol or dichloromethane.

  • GC-MS Conditions (for sample introduction):

    • A non-polar capillary column is generally suitable.

    • The inlet temperature is typically set to 250 °C.

    • An oven temperature program is used to ensure the elution of the compound.

  • MS Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: A scan range of m/z 40 to 400 is appropriate for these compounds.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic identification of this compound and its isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (e.g., Bromoaniline, Methylfuran boronic acid) Reaction Suzuki Coupling Reaction Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Isomers Isolated Isomers of This compound Purification->Isomers NMR NMR Spectroscopy (¹H, ¹³C) Isomers->NMR IR FTIR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS Structure Structure Elucidation & Comparative Analysis NMR->Structure IR->Structure MS->Structure

A Comparative Analysis of the Cross-Reactivity Profile of 3-(5-Methylfuran-2-yl)aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(5-Methylfuran-2-yl)aniline-based compounds. Furan-containing compounds are a significant class in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Understanding the selectivity and off-target effects of these compounds is crucial for their development as safe and effective therapeutic agents. This document presents hypothetical cross-reactivity data for a representative compound, "MF-A1," a derivative of this compound, to illustrate a framework for such comparative analyses.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will hypothesize that MF-A1 is an inhibitor of a key inflammatory pathway kinase, such as Mitogen-Activated Protein Kinase (MAPK) p38α. The following diagram illustrates the simplified signaling cascade involving p38α.

G Figure 1: Simplified p38α MAPK Signaling Pathway stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38α mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inflammation Inflammatory Response substrates->inflammation leads to mfa1 MF-A1 mfa1->p38 inhibits

Figure 1: Simplified p38α MAPK Signaling Pathway
Quantitative Cross-Reactivity Data

The following table summarizes hypothetical data from a kinase panel screening of MF-A1 against its primary target (p38α) and a selection of off-targets. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target Target Class MF-A1 IC50 (nM) Alternative Compound 1 (IC50 nM) Alternative Compound 2 (IC50 nM)
p38α Primary Target (MAPK) 50 25100
p38βMAPK500300800
JNK1MAPK> 10,0005,000> 10,000
ERK2MAPK> 10,0008,000> 10,000
CDK2Cyclin-Dependent Kinase8,5009,0007,500
VEGFR2Tyrosine Kinase> 10,000> 10,000> 10,000
PKASerine/Threonine Kinase9,2007,8009,500

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

This assay determines the concentration of a test compound required to inhibit the binding of a fluorescent tracer to the active site of a kinase by 50% (IC50).

  • Materials : Kinase of interest (e.g., p38α), fluorescently labeled ATP-competitive ligand (tracer), test compound (MF-A1), assay buffer.

  • Procedure :

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, add the kinase, tracer, and the test compound at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization or a similar signal to determine the amount of tracer bound to the kinase.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement in a cellular environment by measuring the thermal stability of a protein upon ligand binding.

  • Materials : Cultured cells expressing the target protein, test compound (MF-A1), lysis buffer, antibodies for Western blotting or mass spectrometer.

  • Procedure :

    • Treat intact cells with the test compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve indicates target engagement by the compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of a novel compound.

G Figure 2: Cross-Reactivity Screening Workflow compound Test Compound (e.g., MF-A1) primary_assay Primary Target Assay (e.g., p38α inhibition) compound->primary_assay panel_screen Broad Kinase Panel Screening primary_assay->panel_screen If active cellular_assay Cellular Target Engagement (CETSA) primary_assay->cellular_assay Confirm on-target activity data_analysis Data Analysis & Selectivity Profiling panel_screen->data_analysis cellular_assay->data_analysis conclusion Cross-Reactivity Assessment data_analysis->conclusion

Figure 2: Cross-Reactivity Screening Workflow

Conclusion

While the data presented in this guide is hypothetical, it underscores the critical importance of conducting comprehensive cross-reactivity studies for novel chemical entities like this compound-based compounds. A thorough understanding of a compound's selectivity profile is paramount for predicting its potential therapeutic efficacy and off-target toxicities. The methodologies and workflows outlined here provide a robust framework for such investigations, enabling researchers to make informed decisions in the drug discovery and development process. Furan derivatives, in general, have been noted for a range of pharmacological activities, making them valuable candidates for further research.[3]

References

Validating the Mechanism of Action of 3-(5-Methylfuran-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action of the novel compound 3-(5-Methylfuran-2-yl)aniline. Given the diverse biological activities of furan and aniline derivatives, this document focuses on two prominent potential mechanisms: anticancer activity via PI3K/Akt pathway inhibition and anti-inflammatory effects through the modulation of inflammatory mediators. We present a comparative benchmark against established alternatives, supported by experimental data and detailed protocols.

Hypothesized Mechanism of Action: Anticancer Activity via PI3K/Akt Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[1][2][3] Furan-containing molecules have demonstrated the ability to modulate this pathway, suggesting a plausible mechanism for this compound.[4]

Comparative Analysis of PI3K/Akt Pathway Inhibitors

The following table summarizes the in vitro potency of various furan-based and non-furan alternative compounds that target the PI3K/Akt pathway. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassCompound NameTargetAssay SystemIC50Reference
Furan Derivative (Hypothetical) This compound PI3Kα Biochemical Assay TBD N/A
Furan-BasedPF-04979064PI3KαBiochemical Assay0.130 nM[5]
Furan-BasedGSK2126458PI3KαBiochemical Assay0.04 nM[6]
Benzofuran DerivativeCompound 16bPI3KδKinase Inhibition Assay275 nM[7]
Non-Furan AlternativeIdelalisibPI3KδKinase Inhibition AssayN/A[7]
Non-Furan AlternativePIK-108p110 (PI3K)Membrane Capture Assay1.4 µM[8]
Non-Furan AlternativePIK-93p110 (PI3K)Membrane Capture Assay0.048 µM[8]
Experimental Protocols

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay assesses the ability of a compound to interfere with the polymerization of tubulin, a key process in cell division.[10][11]

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer on ice.[11]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, along with positive (e.g., Nocodazole) and negative (vehicle) controls.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.[11]

  • Data Acquisition: Monitor the increase in fluorescence over time. The fluorescence intensity is proportional to the amount of polymerized tubulin.[11]

  • Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization can be determined from these curves.

Visualizing the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Hypothesized Mechanism of Action: Anti-inflammatory Activity

Furan derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and suppressing the production of inflammatory mediators like nitric oxide (NO).[12]

Comparative Analysis of Anti-inflammatory Agents

The following table compares the inhibitory activity of furan-based compounds and non-furan alternatives against key inflammatory targets.

Compound ClassCompound NameTargetAssay SystemIC50Reference
Furan Derivative (Hypothetical) This compound COX-2 / NO Production Enzyme/Cell-based Assay TBD N/A
Furan-BasedRofecoxibCOX-2Human Whole Blood Assay0.53 µM[13]
Furan-BasedFuran-pyrazole derivativeCOX-2Enzyme Assay0.011 µM[14]
Non-Furan AlternativeCelecoxibCOX-2Human Whole Blood Assay6.6 µM[13]
Non-Furan AlternativeDiclofenacCOX-2Human Whole Blood Assay3 µM[13]
Non-Furan AlternativeIndomethacinCOX-2Human Whole Blood Assay0.4 µM[13]
Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells.[15][16][17]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound and control compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[17]

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent. The Griess reagent reacts with nitrite, a stable product of NO, to produce a colored compound.[16]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the amount of NO produced.[16]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays Target_Assay Target-Based Assay (e.g., PI3K Kinase Assay) Data_Analysis Data Analysis (IC50 Determination) Target_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->Data_Analysis NO_Production Nitric Oxide Production (e.g., Griess Assay) NO_Production->Data_Analysis Compound This compound Compound->Target_Assay Compound->Cell_Viability Compound->NO_Production MoA_Validation Mechanism of Action Validation Data_Analysis->MoA_Validation

Caption: General workflow for validating the mechanism of action.

Logical Relationship for Alternative Compound Selection

Alternatives_Logic cluster_alternatives Alternative Compounds Target_Compound This compound (Furan-Aniline Scaffold) Same_Target Shared Biological Target (e.g., PI3K, COX-2) Target_Compound->Same_Target Furan_Analogs Other Furan-Containing Compounds Furan_Analogs->Same_Target Non_Furan Non-Furan Compounds with Same Target Non_Furan->Same_Target Comparison Comparative Analysis Same_Target->Comparison

References

Safety Operating Guide

Safe Disposal of 3-(5-Methylfuran-2-yl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: 3-(5-Methylfuran-2-yl)aniline and its containers require disposal as hazardous waste. Under no circumstances should this chemical be released into the environment, disposed of down the drain, or placed in regular trash receptacles. This guide outlines the essential procedures for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

The disposal protocol is formulated based on the known hazards associated with its aniline and furan chemical structures. Aniline compounds are recognized for their toxicity if swallowed, inhaled, or in contact with skin, and are suspected carcinogens and mutagens.[1][2] Furans can pose risks of forming explosive peroxides upon exposure to air and light. Therefore, a cautious and informed approach to disposal is paramount.

Hazard Profile and Safety Summary

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure can cause damage to organs, particularly the blood.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Oral, Dermal, Inhalation
Serious Eye Damage Causes irreversible damage to the eyes.[1][2][3]Ocular
Skin Sensitization May cause an allergic skin reaction upon contact.[1][2][3]Dermal
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]Inhalation, Dermal, Oral
Carcinogenicity Suspected of causing cancer.[1][2]Inhalation, Dermal, Oral
Specific Target Organ Toxicity Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2]Inhalation, Dermal, Oral
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Environmental Release

Experimental Protocol: Waste Disposal Procedure

This protocol details the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemically resistant gloves (e.g., butyl, neoprene, Viton; nitrile gloves are not recommended for aniline).[4]

  • Safety goggles and a face shield.[2]

  • A laboratory coat.[4]

  • Work must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Solid Waste: Contaminated materials such as filter paper, weighing boats, and absorbent pads should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

3. Waste Container Management:

  • Use only containers approved for hazardous waste collection that are compatible with the chemical.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

4. Spill Management:

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material (e.g., Chemizorb®, vermiculite, or sand).[4] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[4] Clean the affected area thoroughly.

  • Large Spills: In the event of a large spill, immediately evacuate the area and notify others in the vicinity.[4] If there is an immediate threat of fire or the spill is uncontained, call emergency services.[4] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[4] Do not attempt to clean up a large spill without proper training and equipment.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of toxic and hazardous chemical waste.

Disposal Workflow

Disposal Workflow for this compound cluster_spill Spill Response A Waste Generation (Solid or Liquid) B Segregate Waste A->B C Solid Waste Container (Labeled) B->C Solid D Liquid Waste Container (Labeled) B->D Liquid E Store in Secondary Containment C->E D->E F Arrange for Professional Disposal E->F G Spill Occurs H Small Spill? G->H I Absorb with Inert Material H->I Yes K Evacuate & Call EHS/Emergency Services H->K No J Collect in Labeled Container I->J J->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(5-Methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3-(5-Methylfuran-2-yl)aniline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 298220-43-6

  • Molecular Formula: C₁₁H₁₁NO

  • Primary Hazards: Based on its structural components (an aromatic amine and a furan derivative), this compound is anticipated to be a skin and eye irritant, potentially harmful if inhaled or swallowed, and may have carcinogenic properties.[1][2][3] Aromatic amines are known for their potential toxicity and carcinogenicity, while furan compounds can be flammable and irritating.[1][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[6]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is recommended.[4] Disposable nitrile gloves offer good short-term protection.[4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately if they become contaminated.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[6]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to the following step-by-step procedures is essential for minimizing risk during the handling and use of this compound.

1. Preparation and Handling:

  • Pre-Handling Check: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Engineering Controls: All manipulations, including weighing, transferring, and reactions, must be performed within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[7][6]

  • Avoiding Contamination: Use dedicated spatulas and glassware. Avoid creating dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

2. Storage:

  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Access: Store in a locked cabinet or a designated area with restricted access.

3. Spill Response:

  • Evacuation: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

  • Cleanup: Carefully collect the absorbent material and contaminated surfaces using appropriate tools and place it into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[6]

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1][9]

1. Waste Segregation:

  • Keep all waste containing this compound separate from other waste streams.[10] This includes unused product, reaction byproducts, and contaminated materials such as gloves, absorbent pads, and glassware.

2. Waste Collection:

  • Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6][10] The label should include the full chemical name and associated hazards.

  • Do not overfill the container; leave at least 10% headspace.[6]

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in the regular trash.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate spill_alert Alert Others & Evacuate handling_reaction->spill_alert Spill Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash spill_contain Contain Spill with Absorbent spill_alert->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->cleanup_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methylfuran-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(5-Methylfuran-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.